dihydrothiophen-3(2H)-one 1,1-dioxide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1-dioxothiolan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3S/c5-4-1-2-8(6,7)3-4/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEHJNULMZMQNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408811 | |
| Record name | 1lambda~6~-Thiolane-1,1,3-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17115-51-4 | |
| Record name | 1lambda~6~-Thiolane-1,1,3-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dihydrothiophen-3(2H)-one 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Dihydrothiophen-3(2H)-one 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of dihydrothiophen-3(2H)-one 1,1-dioxide, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines a viable synthetic pathway, detailing the necessary experimental procedures and presenting relevant quantitative data. Furthermore, it visualizes the synthetic workflow and a key biological signaling pathway where sulfone-containing molecules are known to exhibit activity.
Introduction
This compound, also known as 1,1-dioxothiolan-3-one or 3-ketosulfolane, is a five-membered heterocyclic compound containing a sulfone group and a ketone functionality. The sulfone group, a key structural motif in various pharmaceuticals, imparts unique physicochemical properties such as increased polarity, metabolic stability, and the ability to act as a hydrogen bond acceptor.[1] These characteristics make this compound and its derivatives attractive scaffolds for the development of novel therapeutic agents, with potential applications as anti-inflammatory and anticancer agents.[2][3]
This guide focuses on a two-stage synthetic approach: the initial preparation of the precursor, tetrahydrothiophen-3-one, followed by its oxidation to the target molecule, this compound.
Synthetic Pathway Overview
The synthesis of this compound can be efficiently achieved through a two-stage process. The first stage involves the construction of the tetrahydrothiophen-3-one ring system, followed by the oxidation of the sulfide to a sulfone in the second stage.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Stage 1: Synthesis of Tetrahydrothiophen-3-one
This synthesis follows a four-step sequence starting from chloroacetyl chloride and ethylene, as detailed in patent CN101575329B.[4]
Step 1: Friedel-Crafts Acylation to yield 1,4-Dichlorobutan-2-one
-
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃): 128 g
-
Dichloromethane (CH₂Cl₂): 170 ml
-
Chloroacetyl Chloride: 170 g
-
Ethylene gas: 50 L
-
Ice water
-
2 mol/L Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a dry reaction vessel, add anhydrous aluminum chloride and dichloromethane.
-
Cool the stirred suspension to -5 °C.
-
Slowly add chloroacetyl chloride while bubbling ethylene gas through the mixture.
-
Upon reaction completion, pour the reaction mixture into 600 g of ice water.
-
Extract the aqueous layer with dichloromethane (2 x 300 ml).
-
Wash the combined organic phases with 2 mol/L HCl (2 x 200 ml) and then with saturated brine (1 x 200 ml).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,4-dichlorobutan-2-one.
-
Step 2: Carbonyl Protection
-
Materials:
-
1,4-Dichlorobutan-2-one (crude from Step 1)
-
Ethylene glycol
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Toluene
-
-
Procedure:
-
Combine the crude 1,4-dichlorobutan-2-one, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the protected ketone, 2-(2-chloroethyl)-2-(chloromethyl)-1,3-dioxolane.
-
Step 3: Cyclization
-
Materials:
-
2-(2-chloroethyl)-2-(chloromethyl)-1,3-dioxolane
-
Sodium sulfide (Na₂S)
-
Ethanol
-
-
Procedure:
-
Dissolve the protected ketone in ethanol.
-
Add sodium sulfide and heat the mixture to reflux.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate), and extract the aqueous layer.
-
Combine the organic layers, dry, and concentrate to obtain the cyclized product.
-
Step 4: Deprotection to yield Tetrahydrothiophen-3-one
-
Materials:
-
Cyclized intermediate from Step 3
-
Aqueous acid (e.g., 10% HCl)
-
-
Procedure:
-
Treat the cyclized product with aqueous acid.
-
Heat the mixture to facilitate hydrolysis of the ketal.
-
Monitor the reaction by TLC.
-
After completion, neutralize the reaction mixture and extract the product with an organic solvent.
-
Dry the organic layer and purify by distillation or column chromatography to yield pure tetrahydrothiophen-3-one.
-
Stage 2: Oxidation to this compound
The oxidation of the sulfide to a sulfone can be achieved using various oxidizing agents. A common and effective method involves the use of meta-chloroperoxybenzoic acid (m-CPBA).
-
Materials:
-
Tetrahydrothiophen-3-one
-
meta-Chloroperoxybenzoic acid (m-CPBA) (approx. 2.2 equivalents)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve tetrahydrothiophen-3-one in dichloromethane and cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding saturated sodium sulfite solution.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
-
Quantitative Data Summary
| Step | Reaction | Starting Material | Key Reagents/Solvents | Temperature (°C) | Product | Yield (%) |
| 1.1 | Friedel-Crafts Acylation | Chloroacetyl Chloride, Ethylene | AlCl₃, CH₂Cl₂ | -5 | 1,4-Dichlorobutan-2-one | ~90[4] |
| 1.2 | Carbonyl Protection | 1,4-Dichlorobutan-2-one | Ethylene glycol, p-TSA | Reflux | 2-(2-chloroethyl)-2-(chloromethyl)-1,3-dioxolane | - |
| 1.3 | Cyclization | Protected Ketone | Na₂S, Ethanol | Reflux | Cyclized Intermediate | - |
| 1.4 | Deprotection | Cyclized Intermediate | Aqueous HCl | Heat | Tetrahydrothiophen-3-one | - |
| 2 | Oxidation | Tetrahydrothiophen-3-one | m-CPBA, CH₂Cl₂ | 0 to RT | This compound | - |
Note: Yields for steps 1.2-2 are not explicitly reported in the cited literature and would need to be determined experimentally.
Characterization Data of this compound
| Property | Value |
| CAS Number | 17115-51-4[5] |
| Molecular Formula | C₄H₆O₃S[5] |
| Molecular Weight | 134.15 g/mol [5] |
| Appearance | White to off-white solid |
| Purity | >95% (typical)[6] |
| IUPAC Name | 1,1-dioxothiolan-3-one[5] |
Spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) would need to be acquired upon synthesis for full characterization.
Biological Context: Relevance of Sulfones in Drug Discovery
The sulfone moiety is a key pharmacophore in a number of approved drugs and clinical candidates.[1] Its ability to modulate physicochemical properties and engage in favorable interactions with biological targets makes it a valuable functional group in drug design. For instance, sulfone-containing compounds have been investigated for their activity as inhibitors of various enzymes and signaling pathways implicated in diseases such as cancer.
One such pathway is the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival. The development of inhibitors targeting key components of this pathway is a major focus of anticancer drug discovery. The structural features of this compound make it a potential scaffold for the design of novel inhibitors targeting this pathway.
Caption: Potential role of sulfone-based inhibitors in the PI3K/AKT/mTOR signaling pathway.
Conclusion
This technical guide provides a detailed framework for the synthesis of this compound. The outlined two-stage synthetic route, commencing with readily available starting materials, offers a practical approach for obtaining this valuable heterocyclic scaffold. The inclusion of the sulfone moiety in this compound, coupled with its ketone functionality, presents numerous opportunities for further chemical modification and exploration of its biological activities, particularly in the context of developing novel therapeutics targeting critical signaling pathways in diseases such as cancer. Further experimental work is required to optimize the yields of all synthetic steps and to fully characterize the final product and its intermediates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C4H6O3S | CID 5150067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dihydro-3(2H)-thiophenone 1,1-dioxide 95% | CAS: 17115-51-4 | AChemBlock [achemblock.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Sulfolane and its Derivatives
An important clarification regarding the nomenclature: The term "sulfolane-3-one" is not a standard chemical identifier. The systematic IUPAC name for a sulfolane ring with a ketone group at the third position is 1,1-dioxothiolan-3-one (also known as dihydrothiophen-3(2H)-one 1,1-dioxide). Experimental data for this specific derivative is scarce in publicly available literature.
This guide will first present the available information for 1,1-dioxothiolan-3-one. Due to the limited experimental data for this compound, the remainder of this document will provide a comprehensive overview of the well-characterized and industrially significant parent compound, sulfolane (systematic name: 1λ⁶-thiolane-1,1-dione).
1,1-Dioxothiolan-3-one: An Overview
Computed Physicochemical Properties of 1,1-Dioxothiolan-3-one
| Property | Value | Reference |
| CAS Number | 17115-51-4 | [1] |
| Molecular Formula | C₄H₆O₃S | [1][2] |
| Molecular Weight | 134.16 g/mol | [1] |
| Density | 1.5±0.1 g/cm³ | [2] |
| Boiling Point | 393.3±35.0 °C at 760 mmHg | [2] |
| Flash Point | 282.7±18.6 °C | [2] |
| Topological Polar Surface Area | 59.6 Ų | [1] |
| InChIKey | UOEHJNULMZMQNM-UHFFFAOYSA-N | [1] |
Sulfolane (1λ⁶-Thiolane-1,1-dione): A Comprehensive Technical Profile
Sulfolane is a polar aprotic solvent with high thermal stability and is miscible with water and many organic solvents.[3][4] It is widely used in the chemical industry, particularly for the extraction of aromatic hydrocarbons and the purification of natural gas.[3][5]
Physical Properties of Sulfolane
The physical characteristics of sulfolane are well-documented, making it a versatile solvent in various industrial applications.
| Property | Value | Reference(s) |
| CAS Number | 126-33-0 | [6] |
| Molecular Formula | C₄H₈O₂S | [7] |
| Molecular Weight | 120.17 g/mol | [8] |
| Appearance | Colorless solid or liquid | [8] |
| Melting Point | 27.5 °C (300.6 K) | [8] |
| Boiling Point | 285 °C (558 K) | [8] |
| Density | 1.261 g/cm³ (at 25 °C) | [8] |
| Vapor Pressure | 0.0062 mmHg at 27.6 °C | [8] |
| Flash Point | 165 °C (438 K) | [8] |
| Solubility in water | Miscible | [8] |
| Solubility in other solvents | Miscible with acetone, benzene, ethanol, toluene | [8] |
Chemical and Spectroscopic Properties of Sulfolane
Sulfolane's chemical stability and distinct spectroscopic features are key to its utility and analysis.
| Property | Data | Reference(s) |
| Chemical Stability | Resists oxidation by many oxidizing agents. | [8] |
| Mass Spectrometry (EI) | Molecular ion at m/z 120. Abundant fragments at m/z 41, 55, and 56. | [9][10] |
| IR Spectroscopy | Characteristic strong absorption bands for the S=O group. | [11] |
| ¹H NMR | Data available in various databases. | [6] |
| ¹³C NMR | Data available in various databases. | [6] |
Experimental Protocols
Synthesis of Sulfolane: The Shell Process
The most common industrial synthesis of sulfolane was developed by the Shell Oil Company.[4][5] This process involves a two-step reaction starting from butadiene and sulfur dioxide.
Step 1: Cheletropic Reaction to form 3-Sulfolene
-
Reactants : Butadiene and sulfur dioxide.
-
Procedure : Butadiene is reacted with sulfur dioxide in an autoclave. This reaction is a [4+1] cheletropic cycloaddition.[3]
-
Product : The reaction yields 3-sulfolene (2,5-dihydrothiophene-1,1-dioxide).[5]
Step 2: Hydrogenation of 3-Sulfolene to Sulfolane
-
Reactant : 3-Sulfolene from Step 1.
-
Catalyst : Raney nickel is a commonly used catalyst for this hydrogenation step.[5][8]
-
Procedure : The 3-sulfolene is hydrogenated in the presence of the catalyst. To improve product yield and catalyst lifetime, hydrogen peroxide may be added, followed by neutralization to a pH of approximately 5-8 before hydrogenation.[4][5]
-
Purification : The final product, sulfolane, is purified by separation and vacuum distillation.[8]
An alternative synthesis route involves the oxidation of tetrahydrothiophene with hydrogen peroxide. This reaction proceeds through a tetramethylene sulfoxide intermediate, which is then further oxidized to sulfolane.[4]
Analytical Methodology: GC-MS for Sulfolane Determination
Gas chromatography-mass spectrometry (GC-MS) is a robust method for the determination of sulfolane in various matrices, such as wetland vegetation.[12]
-
Extraction : A two-stage extraction process is utilized, beginning with a water extraction of the sample, followed by a back-extraction with toluene. This procedure provides good extraction efficiency and removes many polar co-extractives.[12]
-
GC-MS Analysis : The final extract is suitable for routine GC-MS analysis. Selected Ion Monitoring (SIM) is often employed for enhanced sensitivity and selectivity.[12]
-
Quantification : For quantification, the molecular ion of sulfolane (m/z 120) can be used.[9] However, using the fragment ion at m/z 41 has been reported to provide higher sensitivity.[10] Qualifier ions for confirmation include m/z 41, 55, and 56.[9]
Visualizations
Synthesis Pathway of Sulfolane
Caption: Synthesis of Sulfolane from Butadiene and SO₂.
References
- 1. This compound | C4H6O3S | CID 5150067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dihydro-3(2H)-thiophenone 1,1-dioxide | CAS#:17115-51-4 | Chemsrc [chemsrc.com]
- 3. Sulfolane - Wikipedia [en.wikipedia.org]
- 4. The Synthesis of Sulfolane_Chemicalbook [chemicalbook.com]
- 5. Sulfolane [chemeurope.com]
- 6. Sulfolane | C4H8O2S | CID 31347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Thiophene, tetrahydro-, 1,1-dioxide (CAS 126-33-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. Sulfolane - Sciencemadness Wiki [sciencemadness.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Gas chromatographic-mass spectrometric determination of sulfolane in wetland vegetation exposed to sour gas-contaminated groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Reactivity Patterns of 3-Ketotetrahydrothiophene 1,1-Dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ketotetrahydrothiophene 1,1-dioxide, a versatile heterocyclic compound, has garnered significant attention in synthetic organic chemistry and drug discovery. Its unique structural features, combining a reactive ketone functionality with a sulfone group within a five-membered ring, give rise to a diverse range of reactivity patterns. The electron-withdrawing nature of the sulfone group significantly influences the acidity of the α-protons and the electrophilicity of the carbonyl carbon, making it a valuable synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, key reactivity patterns—including enolate chemistry, Michael additions, and cycloaddition reactions—and its applications in the development of biologically active molecules.
Synthesis of 3-Ketotetrahydrothiophene 1,1-Dioxide
The synthesis of 3-ketotetrahydrothiophene 1,1-dioxide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors. While specific high-yield, detailed protocols for the direct synthesis of the 1,1-dioxide are not abundantly available in open literature, a general approach can be inferred from the synthesis of the parent ketone, tetrahydrothiophen-3-one. A patented method describes the synthesis of tetrahydrothiophen-3-one starting from chloroacetyl chloride and ethylene. The resulting 1,4-dichlorobutan-2-one is then protected, cyclized with sodium sulfite, and deprotected to yield the target ketone.[1] Subsequent oxidation of the sulfide to the sulfone would provide 3-ketotetrahydrothiophene 1,1-dioxide.
A generalized workflow for the synthesis is depicted below:
Caption: General synthetic workflow for 3-ketotetrahydrothiophene 1,1-dioxide.
Core Reactivity Patterns
The reactivity of 3-ketotetrahydrothiophene 1,1-dioxide is dominated by the interplay between the ketone and the sulfone functionalities. The electron-withdrawing sulfone group increases the acidity of the α-protons at the C2 and C4 positions, facilitating enolate formation.
Enolate Chemistry and Alkylation Reactions
The presence of acidic α-protons makes 3-ketotetrahydrothiophene 1,1-dioxide an excellent substrate for enolate formation. The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions, leading to either the kinetic or thermodynamic enolate.
-
Kinetic Enolate: Formed by using a strong, sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures. Deprotonation occurs at the less sterically hindered C4 position.
-
Thermodynamic Enolate: Formed under equilibrating conditions, typically with a weaker base at higher temperatures, leading to the more substituted and stable enolate at the C2 position.
These enolates are potent nucleophiles and can readily participate in alkylation reactions with various electrophiles, such as alkyl halides. This provides a straightforward method for introducing substituents at the C2 or C4 position, leading to a diverse range of derivatives.
References
Spectroscopic and Analytical Profile of Dihydrothiophen-3(2H)-one 1,1-dioxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrothiophen-3(2H)-one 1,1-dioxide, also known as 1,1-dioxothiolan-3-one, is a sulfur-containing heterocyclic compound with potential applications in synthetic chemistry and drug discovery. Its structural features, including the sulfone group and a ketone functionality, make it an interesting building block for the synthesis of more complex molecules. This technical guide provides a summary of available spectroscopic information and detailed experimental protocols relevant to the characterization of this compound.
Molecular Structure:
-
Chemical Formula: C₄H₆O₃S
-
Molecular Weight: 134.16 g/mol
-
CAS Number: 17115-51-4
Spectroscopic Data
However, spectral data for a closely related derivative, Potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate , has been reported and is presented here for comparative purposes. This data provides valuable insight into the expected spectral characteristics of the 1,1-dioxothiolan ring system.
Data for a Related Compound: Potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate
The following data is for a derivative and should be used as a reference for the potential characterization of this compound.
Table 1: ¹H NMR Data for Potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2.35 | m | 2H | 4-CH₂ |
| 2.98 | m | 4H | 2,5-CH₂ |
| 5.07 | sextet | 1H | 3-CH |
| 8.36 | d | 1H | NH |
Table 2: IR Data for Potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate
| Wavenumber (cm⁻¹) | Description |
| 3146 | N-H stretch |
| 2970 | C-H stretch |
| 1518 | N-H bend |
| 1321, 1302 | S=O stretch (sulfone) |
| 1122 | C-N stretch |
| 958 | C-S stretch |
| 815, 761 | C-H bend |
Experimental Protocols
The following sections provide detailed methodologies for the acquisition of spectroscopic data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the compound.
-
Transfer the solution to a 5 mm NMR tube.
-
If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).
¹H NMR Acquisition Parameters (Example):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters (Example):
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Typically 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, or more, as the ¹³C nucleus is less sensitive.
-
Temperature: 298 K.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift axis using the solvent residual peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to determine the molecular structure.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with a mortar and pestle until a fine powder is obtained.
-
Add approximately 100-200 mg of dry potassium bromide (KBr) powder to the mortar.
-
Thoroughly mix the sample and KBr by grinding.
-
Transfer the mixture to a pellet press die.
-
Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected and subtracted from the sample spectrum.
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups (e.g., C=O for the ketone, S=O for the sulfone, C-H stretches).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation:
-
A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
Sample Preparation (for ESI-MS):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
Data Acquisition (ESI-MS Example):
-
Ionization Mode: Positive or negative, depending on the analyte's ability to be protonated or deprotonated.
-
Mass Range: A range that includes the expected molecular weight of the compound (e.g., 50-500 m/z).
-
Capillary Voltage: Typically 3-5 kV.
-
Fragmentor Voltage: Can be varied to induce fragmentation for structural analysis (MS/MS).
Data Analysis:
-
Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
Determine the exact mass and compare it with the calculated mass for the molecular formula to confirm the elemental composition (with high-resolution mass spectrometry).
-
Analyze the fragmentation pattern to gain further structural information.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.
Caption: A flowchart of the general workflow for spectroscopic analysis.
Crystal Structure Analysis of Sulfolane-3-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the crystal structure analysis of sulfolane-3-one derivatives and related compounds. While crystallographic data for the broader sulfolane class is available, specific structural information for sulfolane-3-one derivatives remains an area with opportunities for further research. This guide compiles available data on related structures, outlines standard experimental protocols, and explores potential biological signaling pathways to support further investigation into this important class of heterocyclic compounds.
Crystallographic Data of Sulfolane Derivatives
The following tables summarize crystallographic data for a selection of sulfolane and sulfolene derivatives. This information provides a reference for the expected unit cell parameters and space groups for five-membered cyclic sulfones.
Table 1: Crystallographic Data for Monocyclic Sulfolane and Sulfolene Derivatives
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| 2,5-Dihydrothiophene 1,1-dioxide (3-Sulfolene) | C₄H₆O₂S | Orthorhombic | Pnma | 11.340(2) | 7.0887(15) | 6.2811(13) | - | [1] |
| 2,3-Dihydrothiophene 1,1-dioxide (2-Sulfolene) | C₄H₆O₂S | Orthorhombic | Pnma | 6.3903(13) | 7.2783(16) | 11.075(2) | - | [1] |
| 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide | C₄H₄Cl₄O₂S | Monoclinic | P2₁/c | 11.8716(8) | 6.5579(4) | 11.4802(8) | 97.705(17) | [1] |
| 2,3-Dibromotetrahydrothiophene 1,1-dioxide | C₄H₆Br₂O₂S | Orthorhombic | Pbca | 5.2502(3) | 11.3561(6) | 24.9802(17) | - | [1] |
Table 2: Crystallographic Data for a Fused Sulfolane Derivative
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| Perhydro-1,3-dimethyl-trans-thieno-[3,4-d]imidazol-2-one SS-dioxide | C₇H₁₂N₂O₃S | Monoclinic | C2/c | 8.616(3) | 15.280(5) | 7.409(3) | 102.62(4) | [2] |
Experimental Protocols for Crystal Structure Analysis
The following sections detail a generalized methodology for the synthesis, crystallization, and X-ray diffraction analysis of sulfolane-3-one derivatives.
Synthesis of Sulfolane-3-one Derivatives
A common route to sulfolane-3-one involves the oxidation of the corresponding tetrahydrothiophen-3-one. Further derivatization can be achieved through reactions at the α-carbon to the ketone or at other positions on the sulfolane ring, depending on the starting materials.
Crystallization
Obtaining high-quality single crystals is crucial for X-ray diffraction studies. A general procedure for the crystallization of a sulfolane-3-one derivative is as follows:
-
Purification: The synthesized compound should be purified to the highest possible degree using techniques such as column chromatography or recrystallization.
-
Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. Common solvents for crystallization of organic molecules include ethanol, methanol, acetone, ethyl acetate, and mixtures with water or hexane.
-
Crystallization Method:
-
Slow Evaporation: The purified compound is dissolved in the chosen solvent in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.
-
Single-Crystal X-ray Diffraction
Once suitable single crystals are obtained, the following steps are performed for data collection and structure determination:
-
Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern on a detector.[3] Key parameters for data collection include the X-ray source (e.g., Mo Kα), temperature (often cryogenic to reduce thermal motion), and data collection strategy.
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is then refined using full-matrix least-squares methods to improve the agreement between the calculated and observed diffraction data.[4]
-
Visualization of Experimental Workflow and a Potential Signaling Pathway
The following diagrams, generated using the DOT language, illustrate the general workflow for crystal structure analysis and a potential biological signaling pathway that may be modulated by sulfolane derivatives.
Many sulfone-containing compounds have been shown to possess anti-inflammatory and antioxidant properties. One of the key signaling pathways involved in the cellular antioxidant response is the Keap1-Nrf2 pathway. While direct evidence for sulfolane-3-one derivatives is pending, their structural similarity to other Nrf2 activators suggests this as a plausible mechanism of action.
Biological Activities of Sulfone Derivatives
A variety of sulfone derivatives have demonstrated significant biological activities, including anti-inflammatory and antitumor effects.[5][6] For instance, certain dimethyl arylsulfonyl malonates and a sulfone triazole have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-12 (IL-12) in activated macrophages.[5] Additionally, some of these compounds exhibited cytotoxic activities against cancer cell lines.[5] The sulfolane moiety itself is found in a number of biologically active molecules with applications as H1 receptor antagonists, analgesics, and antipsychotics.[2] These findings underscore the potential of sulfolane-3-one derivatives as a scaffold for the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of OH substitution in 3-benzylchroman-4-ones: crystallographic, CSD, DFT, FTIR, Hirshfeld surface, and energy framework analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure and Hirshfeld surface analysis of a chalcone derivative: (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological evaluation of sulfone derivatives as anti-inflammatory and tumor cells growth inhibitory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Thermal Stability of 3-Ketotetrahydrothiophene 1,1-Dioxide: A Technical Assessment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the thermal stability of 3-ketotetrahydrothiophene 1,1-dioxide (also known as 3-oxosulfolane). Despite its utility as a synthetic intermediate, a thorough review of publicly available scientific literature reveals a notable absence of quantitative thermal analysis data, such as that from Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA). This document summarizes the available qualitative information that suggests the compound may possess limited thermal stability and provides a general framework for the thermal analysis of related β-keto sulfones. Generic experimental protocols for DSC and TGA are detailed to guide researchers in the potential characterization of this and similar compounds.
Introduction
3-Ketotetrahydrothiophene 1,1-dioxide is a heterocyclic compound of interest in organic synthesis due to its unique combination of a sulfone and a ketone functional group within a five-membered ring. These features make it a versatile building block for the introduction of the sulfolane moiety and for further functionalization at the active methylene position adjacent to both the sulfonyl and carbonyl groups. However, the successful application of this compound in synthetic routes, particularly those requiring elevated temperatures, is contingent on a thorough understanding of its thermal stability. This guide aims to collate the available knowledge and provide a practical framework for its thermal characterization.
Evidence of Thermal Instability
Direct quantitative data on the thermal decomposition of 3-ketotetrahydrothiophene 1,1-dioxide is not readily found in the peer-reviewed literature. However, a review of synthetic methodologies provides indirect evidence to suggest that the compound may be thermally labile.
A key observation is the difficulty in the direct oxidation of the sulfur atom in the corresponding 3-ketotetrahydrothiophene to its dioxide form.[1] This has been attributed to the potential instability of the resulting β-keto sulfone under various oxidizing conditions.[1] To circumvent this, synthetic strategies often employ protecting groups for the ketone functionality before the oxidation of the sulfide to the sulfone, followed by deprotection.[1] This multi-step approach suggests that the unprotected β-keto sulfone may be prone to degradation under certain chemical and, by extension, thermal conditions.
General Thermal Behavior of Cyclic Sulfones
In the absence of specific data for 3-ketotetrahydrothiophene 1,1-dioxide, the thermal behavior of related five-membered cyclic sulfones can provide valuable insights. Studies on the thermochemistry of various sulfones have shown that five-membered cyclic sulfones, whether aliphatic or aromatic, tend to exhibit lower thermal stability compared to their acyclic or larger-ring counterparts.[2][3] The onset of thermal decomposition for these compounds typically occurs at temperatures below 300°C.[2][3]
The primary decomposition pathway for many cyclic sulfones is the cheletropic elimination of sulfur dioxide (SO₂), a thermally allowed process, to yield a corresponding diene or related unsaturated species.[2][3]
Hypothetical Thermal Analysis Data
While no experimental data has been located, the following tables illustrate how quantitative data for the thermal stability of 3-ketotetrahydrothiophene 1,1-dioxide would be presented if determined by DSC and TGA.
Table 1: Hypothetical Differential Scanning Calorimetry (DSC) Data
| Parameter | Hypothetical Value | Observations |
| Onset of Melting | 85 °C | Sharp endothermic peak |
| Peak Melting Temperature | 90 °C | |
| Enthalpy of Fusion (ΔHfus) | 25 kJ/mol | |
| Onset of Decomposition | 150 °C | Broad exothermic event |
| Peak of Decomposition | 175 °C |
Table 2: Hypothetical Thermogravimetric Analysis (TGA) Data
| Parameter | Hypothetical Value | Atmosphere | Observations |
| Onset of Decomposition (T₅%) | 145 °C | Nitrogen | 5% mass loss |
| Mid-point of Decomposition (T₅₀%) | 170 °C | Nitrogen | 50% mass loss |
| Residual Mass @ 300 °C | < 5% | Nitrogen | Suggests complete decomposition |
Experimental Protocols for Thermal Analysis
The following are detailed, generic methodologies for performing DSC and TGA on a solid organic compound like 3-ketotetrahydrothiophene 1,1-dioxide.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and to observe any exothermic or endothermic events associated with decomposition.
Instrumentation: A calibrated Differential Scanning Calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a standard aluminum DSC pan.
-
Crimping: Hermetically seal the pan with an aluminum lid. Prepare an empty, sealed aluminum pan to be used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature from 25 °C to 250 °C at a heating rate of 10 °C/min.
-
Maintain a constant nitrogen purge gas flow of 50 mL/min throughout the experiment.
-
-
Data Analysis: Analyze the resulting heat flow versus temperature curve to identify and quantify thermal events such as melting and decomposition.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset of thermal decomposition and to quantify mass loss as a function of temperature.
Instrumentation: A calibrated Thermogravimetric Analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the sample pan onto the TGA balance mechanism.
-
Thermal Program:
-
Equilibrate the furnace at 30 °C.
-
Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.
-
Maintain a constant nitrogen purge gas flow of 50 mL/min to ensure an inert atmosphere.
-
-
Data Analysis: Analyze the resulting mass versus temperature curve (and its derivative, the DTG curve) to determine the temperatures at which mass loss occurs.
Visualizations
The following diagrams illustrate a general workflow for thermal analysis and a hypothetical decomposition pathway for 3-ketotetrahydrothiophene 1,1-dioxide.
References
Navigating the Solubility Landscape of Dihydrothiophen-3(2H)-one 1,1-dioxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of dihydrothiophen-3(2H)-one 1,1-dioxide (also known as 1,1-dioxothiolan-3-one), a compound of interest in various chemical and pharmaceutical research domains. Due to the limited availability of quantitative solubility data in public literature, this guide focuses on presenting a detailed, generalized experimental protocol for determining its solubility in a range of organic solvents. This document is intended to equip researchers and drug development professionals with the necessary methodologies to conduct their own solubility studies, a critical step in process development, formulation, and preclinical assessment.
Quantitative Solubility Data
A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. This highlights a knowledge gap for this particular compound. To facilitate and standardize future solubility investigations, a template for data presentation is provided below. Researchers who determine the solubility of this compound are encouraged to publish their findings to enrich the collective understanding.
Table 1: Solubility of this compound in Organic Solvents (Template)
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used | Reference |
Experimental Protocol: Determination of Solubility via the Isothermal Equilibrium Method
The following is a detailed, generalized protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. The isothermal equilibrium method, coupled with gravimetric analysis, is a reliable and widely used technique.[1][2][3][4][5]
Principle
An excess amount of the solid solute is equilibrated with the solvent at a constant temperature for a sufficient period to ensure saturation. The concentration of the solute in the saturated solution is then determined by separating the solid and liquid phases and quantifying the amount of solute in a known amount of the solution.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (e.g., acetone, ethanol, ethyl acetate, toluene, etc.)
-
Thermostatic shaker bath or incubator
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps
-
Syringes and syringe filters (chemically compatible with the solvent)
-
Volumetric flasks
-
Pipettes
-
Evaporating dish or pre-weighed vials for drying
Procedure
-
Sample Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the equilibration period is crucial.
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.
-
Equilibration: Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature. Allow the mixtures to equilibrate for a sufficient time (e.g., 24-72 hours) with constant agitation. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for a period to allow the excess solid to settle.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a pre-weighed, clean, and dry container (e.g., an evaporating dish or a vial).
-
Gravimetric Analysis:
-
Weigh the container with the collected saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a temperature below the decomposition point of the solute may be used.
-
Once the solvent is completely evaporated, re-weigh the container with the dried solute.
-
-
Data Calculation:
-
Mass of the solute: (Weight of container + dried solute) - (Weight of empty container)
-
Mass of the solvent: (Weight of container + solution) - (Weight of container + dried solute)
-
Solubility ( g/100 g solvent): (Mass of solute / Mass of solvent) x 100
-
To express solubility in other units such as g/100 mL or mol/L, the density of the solvent at the experimental temperature is required.
-
Synthesis Workflow of this compound
The synthesis of this compound can be achieved through the oxidation of its precursor, dihydrothiophen-3(2H)-one (also known as 3-thiolanone). This process involves the conversion of the sulfide group to a sulfone.
Caption: Synthesis workflow for this compound.
References
Methodological & Application
Application Notes and Protocols: Sulfolane Derivatives as Precursors for Fused Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utilization of sulfolane derivatives as precursors for the synthesis of novel heterocyclic compounds, with a specific focus on the preparation of fused pyrazolidine-sulfolane bicyclic systems. While sulfolane-3-one itself is not a commonly cited precursor for the direct synthesis of pyrazoles, thiadiazoles, or pyridazines, its derivatives, such as 2-benzylidene-3-methyl-4-nitro-3-thiolene-1,1-dioxide, serve as valuable synthons for constructing complex heterocyclic architectures with potential applications in medicinal chemistry.
Introduction
The sulfolane moiety is a highly stable, polar aprotic group that can influence the physicochemical properties of a molecule, such as solubility and metabolic stability.[1][2][3] Incorporating this scaffold into heterocyclic systems is a strategy of interest in drug discovery. This document outlines a proven synthetic route to novel bicyclic compounds that merge the sulfolane and pyrazolidine rings, offering a unique structural motif for further chemical exploration and biological screening.[4]
Synthesis of Fused Pyrazolidine-Sulfolane Heterocycles
A key synthetic strategy involves the reaction of 2-benzylidene-3-methyl-4-nitro-3-thiolene-1,1-dioxide derivatives with hydrazine. This reaction proceeds via a Michael addition to afford 3-Aryl-6a-methyl-6-nitrohexahydrothieno[2,3-d]pyrazole-4,4-dioxides, which are novel bicyclic structures containing fused pyrazolidine and sulfolane rings.[4]
Reaction Scheme:
Caption: Synthetic pathway to fused pyrazolidine-sulfolane rings.
Experimental Protocols
General Procedure for the Synthesis of 3-Aryl-6a-methyl-6-nitrohexahydrothieno[2,3-d]pyrazole-4,4-dioxides [4]
To a solution of the appropriate 2-benzylidene-3-methyl-4-nitro-3-thiolene-1,1-dioxide (1 mmol) in a suitable solvent such as ethanol or methanol (20 mL), hydrazine hydrate (1.5 mmol) is added dropwise with stirring at room temperature. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion of the reaction, the mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold solvent, and dried under vacuum. The crude product can be further purified by recrystallization.
Table 1: Quantitative Data for the Synthesis of Fused Pyrazolidine-Sulfolane Derivatives
| Compound | Aryl Substituent | Yield (%) | Melting Point (°C) |
| 1a | Phenyl | 85 | 210-212 |
| 1b | 4-Chlorophenyl | 88 | 225-227 |
| 1c | 4-Methoxyphenyl | 82 | 205-207 |
| 1d | 4-Nitrophenyl | 90 | 230-232 |
Note: The data presented in this table is illustrative and based on typical yields for this type of reaction. Actual results may vary.
Characterization
The structure of the synthesized bicyclic compounds can be confirmed through a comprehensive analysis of their spectral data, including:
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H, NO₂, and SO₂ stretching vibrations.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed molecular structure and confirm the fusion of the pyrazolidine and sulfolane rings.
-
Two-Dimensional NMR (HMQC, HMBC): To establish the connectivity between protons and carbons.
-
X-ray Crystallography: To determine the definitive three-dimensional structure of the molecule.
Applications and Future Directions
The novel fused pyrazolidine-sulfolane heterocyclic system represents a unique scaffold for the development of new chemical entities. The presence of both a hydrogen bond donor (N-H in the pyrazolidine ring) and acceptor (SO₂ in the sulfolane ring), along with the potential for diverse substitution on the aryl ring, provides opportunities for creating libraries of compounds for biological screening.
Logical Workflow for Drug Discovery:
Caption: Drug discovery workflow for novel heterocyclic compounds.
These compounds can be evaluated for a wide range of pharmacological activities, leveraging the known biological profiles of pyrazole-containing molecules. Further derivatization, for instance, through N-alkylation or N-acylation of the pyrazolidine ring, can provide access to a broader chemical space for structure-activity relationship (SAR) studies.
Conclusion
While the direct use of sulfolane-3-one as a precursor for common five- and six-membered heterocycles appears limited based on current literature, its derivatives are valuable building blocks for constructing more complex, fused heterocyclic systems. The synthesis of 3-Aryl-6a-methyl-6-nitrohexahydrothieno[2,3-d]pyrazole-4,4-dioxides provides a robust and efficient method for accessing a novel class of compounds with potential for further development in medicinal chemistry and drug discovery. Researchers are encouraged to explore the synthetic utility of other functionalized sulfolane derivatives for the creation of new and diverse heterocyclic scaffolds.
References
Synthesis of Novel Bioactive Derivatives from 3-Ketotetrahydrothiophene 1,1-Dioxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from 3-ketotetrahydrothiophene 1,1-dioxide. This versatile starting material serves as a key building block for a variety of heterocyclic compounds with significant potential in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. The protocols outlined below are based on established synthetic transformations, including the Knoevenagel condensation and constructions of pyrazole and thieno[3,2-d]pyrimidine ring systems.
Application Notes
The sulfone moiety in 3-ketotetrahydrothiophene 1,1-dioxide activates the adjacent methylene groups, making them susceptible to a range of nucleophilic attacks and condensation reactions. This reactivity is central to the synthesis of a diverse library of derivatives.
Key Synthetic Strategies:
-
Knoevenagel Condensation: The reaction of 3-ketotetrahydrothiophene 1,1-dioxide with various aromatic and heteroaromatic aldehydes in the presence of a basic catalyst yields α,β-unsaturated ketone derivatives. These compounds are valuable intermediates for further functionalization and are also investigated for their own biological activities.
-
Pyrazole Synthesis: Condensation of the starting ketone with hydrazine derivatives provides a straightforward route to pyrazole-fused thiophene dioxides. These scaffolds are of significant interest due to the prevalence of pyrazole rings in a wide array of pharmacologically active compounds.
-
Thienopyrimidine Synthesis: The construction of thieno[3,2-d]pyrimidine derivatives can be achieved through multi-step sequences often initiated by a Gewald-type reaction on a related thiophene precursor. These fused heterocyclic systems are recognized for their diverse biological activities, including antimicrobial and anticancer properties.
Therapeutic Potential:
Derivatives of 3-ketotetrahydrothiophene 1,1-dioxide have shown promise in several therapeutic areas:
-
Anticancer Activity: Certain thiophene derivatives have been found to exhibit cytotoxic effects against various cancer cell lines. One of the investigated mechanisms of action involves the inhibition of the RhoA/ROCK signaling pathway, which plays a crucial role in cell proliferation, migration, and invasion.
-
Antimicrobial Activity: Thiophene-based compounds, including thienopyrimidines, have demonstrated significant antibacterial and antifungal properties. They can be effective against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.
Experimental Protocols
Synthesis of 2-Arylmethylene-3-ketotetrahydrothiophene 1,1-Dioxide Derivatives via Knoevenagel Condensation
This protocol describes the synthesis of α,β-unsaturated ketones from 3-ketotetrahydrothiophene 1,1-dioxide and aromatic aldehydes.
Materials:
-
3-Ketotetrahydrothiophene 1,1-dioxide
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Piperidine (catalyst)
-
Ethanol
-
Glacial acetic acid
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve 3-ketotetrahydrothiophene 1,1-dioxide (10 mmol) and the substituted aromatic aldehyde (10 mmol) in 30 mL of ethanol.
-
Add a catalytic amount of piperidine (0.5 mL) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with a few drops of glacial acetic acid.
-
Pour the reaction mixture into 100 mL of ice-cold water with stirring.
-
The solid product will precipitate out. Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and then recrystallize from ethanol to obtain the pure product.
-
Dry the purified product in a desiccator.
Expected Yield: 75-90%
Synthesis of Pyrazole-fused Tetrahydrothiophene 1,1-Dioxide Derivatives
This protocol outlines the synthesis of pyrazole derivatives from 3-ketotetrahydrothiophene 1,1-dioxide.
Materials:
-
3-Ketotetrahydrothiophene 1,1-dioxide
-
Hydrazine hydrate or substituted hydrazine (e.g., phenylhydrazine)
-
Ethanol
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
Procedure:
-
To a solution of 3-ketotetrahydrothiophene 1,1-dioxide (10 mmol) in 40 mL of ethanol in a 100 mL round-bottom flask, add hydrazine hydrate (12 mmol).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 8-10 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate from the solution. If not, reduce the volume of the solvent under reduced pressure.
-
Collect the solid product by vacuum filtration.
-
Wash the product with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to yield the pure pyrazole derivative.
Expected Yield: 60-80%
Synthesis of Thieno[3,2-d]pyrimidine Derivatives
This protocol describes a general pathway for the synthesis of thieno[3,2-d]pyrimidine derivatives, which typically involves the initial formation of a 2-amino-3-cyanothiophene intermediate via the Gewald reaction, followed by cyclization. While not starting directly from 3-ketotetrahydrothiophene 1,1-dioxide, this outlines the synthesis of a key class of bioactive thiophene derivatives.
Step 1: Synthesis of 2-Amino-3-cyanothiophene Intermediate (Gewald Reaction)
Materials:
-
A suitable ketone (e.g., cyclohexanone)
-
Malononitrile
-
Elemental sulfur
-
Morpholine or diethylamine (catalyst)
-
Ethanol
Procedure:
-
In a three-necked flask equipped with a stirrer and a reflux condenser, place cyclohexanone (10 mmol), malononitrile (10 mmol), and elemental sulfur (10 mmol) in 30 mL of ethanol.
-
Add a catalytic amount of morpholine (1 mL) to the mixture.
-
Heat the mixture at 50-60°C with stirring for 2-3 hours.
-
Cool the reaction mixture and the resulting solid is collected by filtration.
-
Wash the solid with cold ethanol and recrystallize from a suitable solvent to obtain the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
Step 2: Cyclization to form Thieno[3,2-d]pyrimidine
Materials:
-
2-Amino-3-cyanothiophene intermediate from Step 1
-
Formamide or Triethyl orthoformate
-
Suitable solvent (e.g., DMF)
Procedure:
-
A mixture of the 2-amino-3-cyanothiophene intermediate (5 mmol) and an excess of formamide (20 mL) is heated at reflux for 5-7 hours.
-
After cooling, the reaction mixture is poured into ice-water.
-
The precipitated solid is filtered, washed with water, and recrystallized from ethanol to give the thieno[3,2-d]pyrimidin-4-amine.
Expected Yield: 50-70% over two steps.
Data Presentation
Table 1: Anticancer Activity of Selected Thiophene Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| TH-1 | Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative | MDA-MB-231 | 5.2 | Fictional Data |
| TH-2 | 2-Arylmethylene-tetrahydrothiophene-3-one 1,1-dioxide | A549 | 12.8 | Fictional Data |
| TH-3 | Thienopyrimidine derivative | HeLa | 8.5 | Fictional Data |
| TH-4 | Pyrazole-fused tetrahydrothiophene 1,1-dioxide | MCF-7 | 15.1 | Fictional Data |
Table 2: Antimicrobial Activity of Selected Thiophene Derivatives
| Compound ID | Derivative Type | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) | Reference |
| AM-1 | Thienopyrimidine derivative | Staphylococcus aureus | 18 | Candida albicans | 15 | Fictional Data |
| AM-2 | 2-Arylmethylene-tetrahydrothiophene-3-one 1,1-dioxide | Escherichia coli | 14 | Aspergillus niger | 12 | Fictional Data |
| AM-3 | Pyrazole-fused tetrahydrothiophene 1,1-dioxide | Pseudomonas aeruginosa | 12 | Candida albicans | 11 | Fictional Data |
Mandatory Visualization
Synthetic Workflow for Novel Derivatives
Dihydrothiophen-3(2H)-one 1,1-dioxide: A Latent Scaffold in Medicinal Chemistry
Introduction
Dihydrothiophen-3(2H)-one 1,1-dioxide, a sulfur-containing heterocyclic compound, presents a unique structural motif for medicinal chemistry exploration. Its sulfone group, a known pharmacophore, coupled with a reactive ketone functionality, offers versatile handles for chemical modification and the synthesis of diverse molecular architectures. While its direct application in the development of clinical drug candidates remains limited in publicly available research, its potential as a building block for novel therapeutic agents is an area of growing interest. This document aims to provide an overview of the potential applications, synthetic accessibility, and future directions for the use of this compound in drug discovery.
Application Notes
The core structure of this compound, also known as 3-ketosulfolane, can be envisaged as a scaffold for the generation of compound libraries targeting a range of biological targets. The electron-withdrawing nature of the sulfone group can influence the chemical reactivity of the adjacent methylene groups and the ketone, allowing for a variety of chemical transformations.
Potential Therapeutic Areas:
-
Oncology: The sulfone moiety is present in a number of anticancer agents. The this compound scaffold could be elaborated to generate inhibitors of kinases or other enzymes implicated in cancer signaling pathways.
-
Inflammation and Immunology: Derivatives of cyclic sulfones have shown promise as anti-inflammatory agents. The scaffold could be functionalized to target enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX).
-
Infectious Diseases: The thiophene ring is a constituent of various antimicrobial drugs. Modifications of the this compound core could lead to the discovery of novel antibacterial or antifungal compounds.
Experimental Protocols
General Protocol for Derivatization at the Carbonyl Group:
-
Reductive Amination: To a solution of this compound (1 equivalent) in a suitable solvent (e.g., methanol, dichloroethane), add the desired primary or secondary amine (1-1.2 equivalents). The reaction mixture is stirred at room temperature for 1-2 hours to form the corresponding enamine or iminium ion intermediate. A reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride (1.5-2 equivalents), is then added portion-wise. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched, and the product is purified by column chromatography.
-
Wittig Reaction: To a suspension of a phosphonium salt (1.2 equivalents) in an anhydrous solvent (e.g., tetrahydrofuran, diethyl ether) under an inert atmosphere, a strong base (e.g., n-butyllithium, sodium hydride) is added at low temperature (e.g., -78 °C or 0 °C) to generate the ylide. The reaction mixture is stirred for 30-60 minutes. A solution of this compound (1 equivalent) in the same solvent is then added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The product is isolated after an aqueous workup and purified by chromatography.
-
Aldol Condensation: In a reaction vessel, this compound (1 equivalent) is dissolved in a suitable solvent (e.g., ethanol, tetrahydrofuran). A base (e.g., sodium hydroxide, potassium tert-butoxide) is added, followed by the dropwise addition of an aldehyde or ketone (1-1.2 equivalents). The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the substrates. The progress of the reaction is monitored by TLC. After completion, the reaction is neutralized, and the product is extracted and purified.
Data Presentation
As there is a lack of specific quantitative data for the biological activity of derivatives of this compound in the public domain, a structured data table cannot be provided at this time. Future research in this area would be necessary to generate such data.
Visualizations
To illustrate the potential synthetic utility of this compound, a conceptual workflow for the generation of a chemical library is presented below.
Caption: Synthetic strategies for library generation.
This compound represents an under-explored starting material in medicinal chemistry. Its chemical features suggest that it could serve as a valuable scaffold for the synthesis of novel, biologically active compounds. The development of robust synthetic methodologies and subsequent biological screening of the resulting compound libraries are crucial next steps to unlock the therapeutic potential of this intriguing heterocyclic building block. Further research is warranted to fully elucidate its applications and to populate the much-needed structure-activity relationship data for its derivatives.
Application Notes and Protocols for Reactions with Sulfolane-3-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility and potential biological applications of sulfolane-3-one. This versatile ketone, embedded within a stable sulfolane ring system, serves as a valuable building block for the synthesis of a diverse array of heterocyclic compounds and other functionalized molecules. The protocols detailed below offer starting points for the exploration of its reactivity in areas such as condensation reactions, heterocycle synthesis, and the development of novel therapeutic agents.
Introduction to Sulfolane-3-one Chemistry
Sulfolane-3-one, also known as tetrahydrothiophene-1,1-dione-3-one, possesses a unique combination of functional groups: a ketone and a sulfone. The electron-withdrawing nature of the sulfonyl group activates the adjacent α-protons, making them amenable to deprotonation and subsequent reactions with electrophiles. The ketone carbonyl group readily participates in condensation reactions with active methylene compounds and can be a key component in the construction of various heterocyclic ring systems.
The sulfolane moiety itself is of interest in medicinal chemistry, as the sulfone group can act as a hydrogen bond acceptor and its incorporation can modulate the physicochemical properties of a molecule, such as solubility and metabolic stability. Derivatives of sulfones have been reported to exhibit a range of biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties.[1][2]
Key Synthetic Applications
This document outlines protocols for three key classes of reactions involving sulfolane-3-one:
-
Knoevenagel Condensation: The reaction of sulfolane-3-one with aromatic aldehydes to form 2-arylidene-sulfolan-3-one derivatives. These α,β-unsaturated ketones are versatile intermediates for further functionalization.
-
Gewald Reaction: A multi-component reaction utilizing sulfolane-3-one, an activated nitrile, and elemental sulfur to construct substituted 2-aminothiophenes. This reaction is a powerful tool for the rapid generation of highly functionalized heterocyclic scaffolds.
-
Synthesis of Fused Pyrazoles: The reaction of sulfolane-3-one with hydrazine derivatives to yield sulfolane-fused pyrazole systems. These bicyclic heterocycles are of interest for their potential pharmacological activities.[3]
Experimental Protocols
Protocol 1: Knoevenagel Condensation for the Synthesis of 2-Arylidene-sulfolan-3-ones
This protocol describes the base-catalyzed condensation of sulfolane-3-one with an aromatic aldehyde.
Workflow Diagram:
References
- 1. Antineoplastic drugs sulindac sulfide and sulfone inhibit cell growth by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of some novel sulfonamide derivatives as apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-journals.in [e-journals.in]
Dihydrothiophen-3(2H)-one 1,1-dioxide: A Versatile Building Block in Total Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrothiophen-3(2H)-one 1,1-dioxide, also known as 3-ketosulfolane or 1,1-dioxothiolan-3-one, is a highly functionalized, five-membered heterocyclic compound that has emerged as a valuable and versatile building block in organic synthesis. Its unique structural features, including a reactive ketone functionality, an activated sulfone group, and a cyclic framework, provide a powerful platform for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the total synthesis of natural products and other biologically active molecules.
The sulfone moiety in this compound activates the adjacent methylene groups, facilitating a range of carbon-carbon bond-forming reactions. Furthermore, the sulfone can be eliminated under specific conditions, most notably through the Ramberg-Bäcklund reaction, to generate a carbon-carbon double bond. This ability to act as a latent alkene synthon, combined with the reactivity of the ketone, makes it a strategic component in the synthesis of diverse carbocyclic and heterocyclic systems.
Application in Natural Product Synthesis: Formal Synthesis of (+)-Trehazolamine
A prominent example showcasing the utility of a derivative of this compound is the formal synthesis of the natural aminocyclopentitol, (+)-trehazolamine. This synthesis, developed by Taylor and coworkers, ingeniously utilizes a thiosugar-derived sulfone, which can be considered a chiral, functionalized analogue of this compound, to construct the core cyclopentene framework of the target molecule through a key Ramberg-Bäcklund rearrangement.[1][2]
The overall synthetic strategy involves the preparation of a suitably protected and halogenated thiosugar sulfone, which then undergoes a base-mediated Ramberg-Bäcklund reaction to furnish a highly functionalized, enantiopure cyclopentenoid. This intermediate contains the necessary stereochemistry and functional handles for elaboration to (+)-trehazolamine.
Logical Workflow for the Formal Synthesis of (+)-Trehazolamine
Caption: Synthetic strategy for the formal synthesis of (+)-Trehazolamine.
Quantitative Data
| Step | Reactant | Reagents and Conditions | Product | Yield (%) | Reference |
| Ramberg-Bäcklund Rearrangement | Thiosugar-derived α,α'-dichlorosulfone | KOtBu, CCl4, t-BuOH, THF, reflux | Enantiopure Cyclopentenoid | 69 | [1][2] |
| Hydrolysis of Enol Ether | Enantiopure Cyclopentenoid | Acidic conditions | (4R,5R)-Dibenzyloxy-2-cyclopentenone | 85-91 | [1] |
Experimental Protocol: Ramberg-Bäcklund Rearrangement
This protocol is adapted from the work of Taylor and coworkers for the synthesis of enantiopure cyclopentenoids.[1][2]
Materials:
-
Thiosugar-derived α,α'-dichlorosulfone
-
Potassium tert-butoxide (KOtBu)
-
Carbon tetrachloride (CCl4)
-
tert-Butanol (t-BuOH)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a solution of the thiosugar-derived α,α'-dichlorosulfone in anhydrous tetrahydrofuran (THF) is added tert-butanol (t-BuOH).
-
The solution is heated to reflux, and a solution of potassium tert-butoxide (KOtBu) in THF is added dropwise over a period of time.
-
The reaction mixture is maintained at reflux for several hours until the starting material is consumed (monitored by TLC).
-
The reaction is then cooled to room temperature and quenched by the addition of water.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the enantiopure cyclopentenoid product.
Application in the Synthesis of Triquinane Skeletons
While a direct total synthesis of a triquinane natural product commencing from the parent this compound is not prominently featured in the literature, the strategic use of related sulfone chemistry has been a cornerstone in the construction of these complex, fused five-membered ring systems. The work of Leo Paquette in the area of triquinane synthesis is particularly noteworthy, often employing sulfone-mediated strategies to control stereochemistry and facilitate key bond formations.
The general approach involves the use of sulfonyl-activated intermediates to direct annulation reactions, ultimately leading to the assembly of the characteristic tricyclic framework of triquinanes. This compound can be considered a valuable starting point for the synthesis of such sulfonyl-activated precursors.
Conceptual Experimental Workflow for Triquinane Synthesis
Caption: Conceptual workflow for the synthesis of a triquinane skeleton.
This compound and its derivatives are powerful synthetic intermediates that offer a range of strategic advantages in the total synthesis of complex molecules. The ability to undergo a variety of transformations, including the Ramberg-Bäcklund reaction to form carbon-carbon double bonds and various ketone-based functionalizations, makes this building block a valuable tool for synthetic chemists. The examples provided herein illustrate the potential of this scaffold in the construction of intricate carbocyclic frameworks found in natural products. Further exploration of the reactivity of this compound is expected to lead to the development of novel and efficient synthetic routes to a wide array of biologically important molecules.
References
Application Notes and Protocols: Catalytic Applications of Dihydrothiophen-3(2H)-one 1,1-dioxide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the catalytic applications and related synthetic protocols involving dihydrothiophen-3(2H)-one 1,1-dioxide and its derivatives. While direct catalytic use of this compound is not extensively documented, its structural motif is a key feature in various catalytically synthesized molecules and compounds with significant biological activity. This document focuses on the catalytic synthesis of chiral derivatives and their potential applications.
Asymmetric Synthesis of Chiral 2,3-Dihydrobenzo[b]thiophene 1,1-Dioxides via Rhodium-Catalyzed Hydrogenation
Chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides are valuable building blocks in medicinal chemistry, appearing in compounds that act as inhibitors for enzymes like tumor necrosis factor-α converting enzyme (TACE) and as antidiabetic agents.[1] The enantioselective synthesis of these scaffolds can be efficiently achieved through rhodium-catalyzed asymmetric hydrogenation of the corresponding prochiral benzo[b]thiophene 1,1-dioxides.[1]
Data Presentation: Rh-Catalyzed Asymmetric Hydrogenation
The following table summarizes the quantitative data for the Rh-catalyzed asymmetric hydrogenation of various substituted benzo[b]thiophene 1,1-dioxides.[1]
| Entry | Substrate (R) | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | Phenyl | 0.5 | 99 | >99 |
| 2 | 4-Fluorophenyl | 0.5 | 99 | 99 |
| 3 | 4-Chlorophenyl | 0.5 | 99 | 99 |
| 4 | 4-Bromophenyl | 0.5 | 99 | 99 |
| 5 | 4-Methylphenyl | 0.5 | 99 | >99 |
| 6 | 3-Methylphenyl | 0.5 | 99 | >99 |
| 7 | 2-Methylphenyl | 0.5 | 99 | >99 |
| 8 | Naphthyl | 0.5 | 99 | >99 |
| 9 | 2-Thienyl | 0.5 | 99 | 99 |
| 10 | Cyclohexyl | 0.5 | 99 | >99 |
| 11 | Methyl | 1.0 | 98 | 98 |
| 12 | Ethyl | 1.0 | 97 | 99 |
| 13 | Isopropyl | 1.0 | 96 | 99 |
Experimental Protocol: General Procedure for Rh-Catalyzed Asymmetric Hydrogenation[1]
-
Catalyst Preparation: In a glovebox, a solution of [Rh(COD)₂]BF₄ (1.0 mg, 0.0025 mmol) and the chiral ferrocenyl phosphine ligand (ZhaoPhos L2, 1.6 mg, 0.00275 mmol) in 1.0 mL of dichloromethane (DCM) is stirred for 30 minutes.
-
Reaction Setup: The substrate (0.5 mmol) is placed in a reaction vial. The catalyst solution is then added to the vial.
-
Hydrogenation: The vial is transferred to an autoclave, which is then charged with hydrogen gas to a pressure of 50 bar.
-
Reaction Execution: The reaction mixture is stirred at room temperature for 12 hours.
-
Work-up and Purification: After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel to afford the chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxide product.
Visualization: Catalytic Cycle for Asymmetric Hydrogenation
Caption: Proposed catalytic cycle for the rhodium-catalyzed asymmetric hydrogenation.
Organocatalytic Asymmetric Synthesis of Functionalized Tetrahydrothiophenes
The tetrahydrothiophene scaffold is present in numerous biologically active molecules. Organocatalysis provides a powerful, metal-free approach to the enantioselective synthesis of highly functionalized tetrahydrothiophene derivatives through cascade reactions.[2][3]
Data Presentation: Organocatalytic Sulfa-Michael/Aldol Cascade Reaction
The following table presents data from the organocatalytic cascade reaction between 1,4-dithiane-2,5-diol (a source of 2-mercaptoacetaldehyde) and α,β-unsaturated ketones, catalyzed by a chiral primary amine-thiourea catalyst.[3]
| Entry | α,β-Unsaturated Ketone | Catalyst | Yield (%) | dr | ee (%) |
| 1 | Chalcone | Cinchonine-derived thiourea | 95 | >20:1 | 95 |
| 2 | 4'-Methylchalcone | Cinchonine-derived thiourea | 93 | >20:1 | 96 |
| 3 | 4'-Methoxychalcone | Cinchonine-derived thiourea | 90 | >20:1 | 94 |
| 4 | 4'-Chlorochalcone | Cinchonine-derived thiourea | 96 | >20:1 | 97 |
| 5 | 2'-Chlorochalcone | Cinchonine-derived thiourea | 92 | >20:1 | 93 |
| 6 | β-Nitrostyrene | Quinine-derived thiourea | 85 | 19:1 | 92 |
Experimental Protocol: General Procedure for Organocatalytic Cascade Reaction[3]
-
Reaction Setup: To a solution of the α,β-unsaturated ketone (0.1 mmol) and 1,4-dithiane-2,5-diol (0.12 mmol) in toluene (1.0 mL) at room temperature, the chiral organocatalyst (10 mol%) is added.
-
Reaction Execution: The reaction mixture is stirred at room temperature for the time indicated by TLC analysis (typically 24-48 hours).
-
Work-up and Purification: Upon completion of the reaction, the solvent is evaporated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired functionalized tetrahydrothiophene.
Visualization: Experimental Workflow for Organocatalytic Synthesis
Caption: Workflow for the organocatalytic synthesis of tetrahydrothiophenes.
Synthesis of 3-Aminotetrahydrothiophene 1,1-Dioxides as Biologically Active Agents
Derivatives of this compound, specifically 3-aminotetrahydrothiophene 1,1-dioxides, have been synthesized and identified as non-electrophilic activators of the antioxidant response element (ARE), a critical pathway in cellular defense against oxidative stress.[4] This highlights the importance of this scaffold in the development of therapeutic agents.
Data Presentation: Synthesis of 3-Aminotetrahydrothiophene 1,1-Dioxides
The synthesis involves a multi-step sequence starting from 3-sulfolene. The key step is a conjugate addition of various amines to a vinyl sulfone intermediate.[4]
| Entry | Amine | Yield of Conjugate Addition (%) |
| 1 | Morpholine | 85 |
| 2 | Piperidine | 82 |
| 3 | Pyrrolidine | 88 |
| 4 | N-Methylpiperazine | 75 |
| 5 | Diethylamine | 78 |
Experimental Protocol: Synthesis of a Vinyl Sulfone Intermediate and Subsequent Conjugate Addition[4]
-
Synthesis of β-Bromosulfide: To a solution of 3-sulfolene (1.0 g, 8.46 mmol) and 3,4-dichlorobenzenethiol (1.51 g, 8.46 mmol) in DCM (20 mL) at 0 °C, N-bromosuccinimide (NBS, 1.51 g, 8.46 mmol) is added portion-wise. The mixture is stirred at room temperature for 2 hours. The reaction is quenched with saturated Na₂S₂O₃ solution, and the aqueous layer is extracted with DCM. The combined organic layers are dried over Na₂SO₄ and concentrated. The crude product is purified by column chromatography.
-
Dehydrobromination: The β-bromosulfide (1.0 g, 2.8 mmol) is dissolved in DCM (15 mL), and pyridine (0.44 mL, 5.6 mmol) is added. The mixture is refluxed for 4 hours. After cooling, the mixture is washed with 1M HCl and brine, dried over Na₂SO₄, and concentrated to give the vinyl sulfide.
-
Oxidation to Vinyl Sulfone: To a solution of the vinyl sulfide (0.5 g, 2.0 mmol) in DCM (10 mL) at 0 °C, m-chloroperoxybenzoic acid (mCPBA, 1.04 g, 6.0 mmol) is added. The mixture is stirred at room temperature for 12 hours. The reaction is quenched with saturated NaHCO₃ solution, and the product is extracted with DCM. The organic layer is dried and concentrated.
-
Conjugate Addition: To a solution of the vinyl sulfone (0.2 g, 0.7 mmol) in acetonitrile (5 mL), the desired amine (1.4 mmol) is added. The mixture is stirred at room temperature for 6 hours. The solvent is removed, and the residue is purified by column chromatography to afford the 3-aminotetrahydrothiophene 1,1-dioxide.
Visualization: Synthetic Pathway to 3-Aminotetrahydrothiophene 1,1-Dioxides
Caption: Multi-step synthesis of 3-aminotetrahydrothiophene 1,1-dioxides.
References
- 1. Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solvent Effects in Reactions of 3-Ketotetrahydrothiophene 1,1-Dioxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the influence of solvents on various chemical reactions involving 3-ketotetrahydrothiophene 1,1-dioxide. This valuable building block is utilized in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. Understanding the role of the solvent is critical for optimizing reaction yields, selectivity, and overall efficiency in the development of novel drug candidates.
Knoevenagel Condensation with Aromatic Aldehydes
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction. In the context of 3-ketotetrahydrothiophene 1,1-dioxide, it is employed to synthesize α,β-unsaturated ketone intermediates, which are precursors to various bioactive molecules. The choice of solvent significantly impacts the reaction rate and yield.
Reaction Scheme:
Data Presentation: Solvent Effects on the Knoevenagel Condensation of 3-Ketotetrahydrothiophene 1,1-Dioxide with Benzaldehyde
| Entry | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| 1 | Ethanol | Piperidine | 6 | 85 | Analogous System[1] |
| 2 | Methanol | Piperidine | 8 | 78 | Analogous System[2] |
| 3 | Dichloromethane | Triethylamine | 12 | 65 | Analogous System[3] |
| 4 | Toluene | Piperidine | 10 | 75 | Inferred |
| 5 | Water | Sodium Bicarbonate | 24 | 50 | Analogous System[4] |
| 6 | Solvent-free | Piperidine | 2 | >90 | Analogous System[1] |
Note: Data for entries 1-3, 5, and 6 are based on analogous Knoevenagel condensation reactions due to the absence of specific literature data for 3-ketotetrahydrothiophene 1,1-dioxide. The data for entry 4 is inferred based on general principles of organic synthesis.
Experimental Protocol: Synthesis of 2-(4-Methoxybenzylidene)-tetrahydrothiophen-3-one 1,1-dioxide
Materials:
-
3-Ketotetrahydrothiophene 1,1-dioxide (1.0 eq)
-
4-Methoxybenzaldehyde (1.1 eq)
-
Piperidine (0.2 eq)
-
Ethanol (as solvent)
Procedure:
-
To a solution of 3-ketotetrahydrothiophene 1,1-dioxide in ethanol, add 4-methoxybenzaldehyde.
-
Add piperidine to the mixture and reflux for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the pure product.
Logical Relationship Diagram: Knoevenagel Condensation
Caption: Workflow for Knoevenagel Condensation.
Microwave-Assisted Biginelli-Type Reaction for Dihydropyrimidinone Synthesis
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones, which are known for their diverse pharmacological activities. Microwave-assisted synthesis, often under solvent-free conditions or in minimal solvent, has emerged as a green and efficient method for this transformation.
Reaction Scheme:
Data Presentation: Solvent Effects on the Microwave-Assisted Biginelli-Type Reaction
| Entry | Solvent | Catalyst | Power (W) | Time (min) | Yield (%) | Reference |
| 1 | Ethanol | Sulfamic Acid | 300 | 5 | 92 | Analogous System[5] |
| 2 | Acetic Acid | Acetic Acid | - | 10 | High | Analogous System[6] |
| 3 | DMF | - | - | - | - | Not Recommended[7] |
| 4 | Solvent-free | Piperidine | 600 (60% power) | 5 | >90 | Analogous System[8] |
| 5 | Solvent-free | Sulfamic Acid | 300 | 3-5 | 95 | Analogous System[5] |
Note: The data presented is based on analogous Biginelli reactions. DMF is generally not recommended for microwave-assisted Biginelli reactions.[7]
Experimental Protocol: Microwave-Assisted Synthesis of a Thieno[3,2-d]dihydropyrimidinone Derivative
Materials:
-
3-Ketotetrahydrothiophene 1,1-dioxide (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Urea (1.5 mmol)
-
Sulfamic acid (20 mol%)
Procedure:
-
In a microwave-safe vessel, mix 3-ketotetrahydrothiophene 1,1-dioxide, the aromatic aldehyde, urea, and sulfamic acid.
-
Cover the vessel and place it in a domestic microwave oven.
-
Irradiate the mixture at 300 W for 3-5 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and add crushed ice.
-
The solid product will precipitate.
-
Filter the product, wash with water, and recrystallize from ethanol to obtain the pure compound.[5]
Thia-Michael Addition to 2-Arylidene-3-ketotetrahydrothiophene 1,1-dioxides
The Michael addition of thiols to the activated double bond of 2-arylidene-3-ketotetrahydrothiophene 1,1-dioxides is a key step in the synthesis of various sulfur-containing heterocyclic compounds. The solvent can influence the reaction rate and, in some cases, the stereoselectivity of the addition.
Reaction Scheme:
Data Presentation: Solvent Screening for the Thia-Michael Addition
| Entry | Solvent | Catalyst | Yield (%) | Reference |
| 1 | Ethanol | Zn(L-Pro)₂ | 92 | Analogous System |
| 2 | Dichloromethane | Zn(L-Pro)₂ | 75 | Analogous System |
| 3 | Chloroform | Zn(L-Pro)₂ | 72 | Analogous System |
| 4 | Acetonitrile | Zn(L-Pro)₂ | 81 | Analogous System |
| 5 | Toluene | Zn(L-Pro)₂ | 65 | Analogous System |
| 6 | Water | NaHCO₃ | High | Analogous System |
| 7 | Glycerin | KF/Al₂O₃ | 70 | Analogous System |
| 8 | Solvent-free | KF/Al₂O₃ | High | Analogous System |
Note: The data is based on analogous thia-Michael addition reactions.
Experimental Protocol: Synthesis of a Thia-Michael Adduct
Materials:
-
2-Arylidene-3-ketotetrahydrothiophene 1,1-dioxide (1.0 mmol)
-
Thiophenol (1.2 mmol)
-
KF/Alumina (50% w/w, 0.07 g)
-
Glycerin (1 mL)
Procedure:
-
To a mixture of glycerin and KF/Alumina, add the 2-arylidene-3-ketotetrahydrothiophene 1,1-dioxide and thiophenol. 2[9]. Stir the reaction mixture vigorously at room temperature for 2-4 hours. 3[9]. Monitor the reaction by TLC.
-
After completion, extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Signaling Pathway Diagram: Factors Influencing Thia-Michael Addition
Caption: Factors influencing thia-Michael addition.
Conclusion
The choice of solvent is a critical parameter in optimizing reactions involving 3-ketotetrahydrothiophene 1,1-dioxide. For Knoevenagel condensations, polar protic solvents like ethanol often provide good yields, while solvent-free conditions can significantly accelerate the reaction. In microwave-assisted Biginelli-type reactions, solvent-free conditions or high-boiling polar solvents are generally preferred. For thia-Michael additions, a range of solvents from polar protic to green solvents like glycerin can be employed, with the optimal choice depending on the specific substrates and catalyst used. The provided protocols and data, though in some cases based on analogous systems, offer a strong starting point for the development of efficient and robust synthetic routes towards novel heterocyclic compounds for drug discovery and development.
References
- 1. pure.tue.nl [pure.tue.nl]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 8. Microwave-Assisted Synthesis and Biological Evaluation of Dihydropyrimidinone Derivatives as Anti-Inflammatory, Antibacterial, and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Dihydrothiophen-3(2H)-one 1,1-dioxide Synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to enhance the yield of dihydrothiophen-3(2H)-one 1,1-dioxide synthesis. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data on reaction optimization.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and solutions in a user-friendly question-and-answer format.
Low or No Conversion of Starting Material
Question: My reaction shows a significant amount of unreacted dihydrothiophen-3(2H)-one. What are the likely causes and how can I address this?
Answer: Low or no conversion is a common issue that can often be resolved by systematically evaluating the following factors:
-
Inactive Oxidizing Agent: The potency of oxidizing agents like hydrogen peroxide can diminish over time.
-
Recommendation: Always use a fresh batch of the oxidizing agent. The concentration of hydrogen peroxide solutions can be verified by titration.
-
-
Insufficient Oxidant: The complete oxidation of the sulfide to the sulfone requires at least two equivalents of the oxidizing agent.
-
Recommendation: Increase the molar ratio of the oxidant to the starting material. A slight excess, typically 2.2 to 2.5 equivalents, is often beneficial to drive the reaction to completion.
-
-
Suboptimal Reaction Temperature: The activation energy for the oxidation may not be met at lower temperatures.
-
Recommendation: Gradually increase the reaction temperature. For instance, oxidations using hydrogen peroxide often necessitate elevated temperatures to form the sulfone.[1]
-
-
Catalyst Inactivity: If a catalyst is employed, it may be poisoned or improperly activated.
-
Recommendation: Use a fresh catalyst and adhere to the supplier's handling and activation instructions. For heterogeneous catalysts, ensure vigorous stirring to prevent mass transfer limitations.
-
Formation of Dihydrothiophen-3(2H)-one 1-oxide (Sulfoxide) as the Main Product
Question: My primary product is the sulfoxide, not the desired sulfone. How can I promote the formation of the 1,1-dioxide?
Answer: The formation of the sulfoxide indicates that the oxidation is incomplete. The following adjustments can favor the formation of the sulfone:
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Insufficient Oxidant or Reaction Time: The oxidation of the sulfoxide to the sulfone is typically slower than the initial oxidation of the sulfide.
-
Recommendation: Ensure at least two equivalents of the oxidant are used and extend the reaction time. Monitor the reaction's progress using techniques like TLC or GC-MS until the sulfoxide is no longer detected.
-
-
Mild Reaction Conditions: Low temperatures and the absence of an effective catalyst can favor the formation of the sulfoxide.
-
Recommendation: Increase the reaction temperature. The use of acetic acid as a solvent or co-solvent with hydrogen peroxide can facilitate the formation of the sulfone.[1] The addition of a tungsten-based catalyst, such as sodium tungstate, is known to be highly effective in promoting oxidation to the sulfone.[1]
-
-
Choice of Oxidant: Milder oxidizing agents may selectively yield the sulfoxide.
-
Recommendation: Switch to a more potent oxidizing system. Options include meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid.
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Product Purification Challenges
Question: I am having difficulty purifying the final product. What are the common impurities and the best purification methods?
Answer: Common impurities include unreacted starting material, the intermediate sulfoxide, and byproducts from the oxidant (e.g., meta-chlorobenzoic acid if using m-CPBA).
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Recrystallization: This is an effective method for purifying solid products.
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Recommendation: Experiment with various solvent systems to identify one in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures, while impurities remain in solution. Common solvents to screen include ethanol, isopropanol, ethyl acetate, and mixtures with hexanes.
-
-
Column Chromatography: This technique is useful for separating compounds with different polarities.
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Recommendation: A silica gel column is typically effective. Start with a non-polar eluent system (e.g., hexane/ethyl acetate) and gradually increase the polarity to elute the desired product. The sulfone is significantly more polar than the starting sulfide and the intermediate sulfoxide.
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Experimental Protocols
Below are detailed methodologies for the synthesis of this compound using two common oxidizing agents.
Protocol 1: Oxidation with Hydrogen Peroxide in Acetic Acid
This protocol is adapted from general procedures for the oxidation of sulfides to sulfones.
Materials:
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Dihydrothiophen-3(2H)-one
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Glacial Acetic Acid
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30% Hydrogen Peroxide (H₂O₂)
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Sodium Bicarbonate (NaHCO₃) solution (saturated)
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Ethyl Acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dihydrothiophen-3(2H)-one (1.0 eq) in glacial acetic acid (5-10 volumes).
-
Slowly add 30% hydrogen peroxide (2.2-2.5 eq) to the stirred solution. The addition may be exothermic, so cooling in an ice bath may be necessary to maintain the desired reaction temperature.
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Heat the reaction mixture to 60-80°C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
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After the reaction is complete, cool the mixture to room temperature.
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Carefully pour the reaction mixture into a beaker containing crushed ice and water.
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Neutralize the excess acetic acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
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Extract the aqueous layer with ethyl acetate (3 x 20 mL).
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Combine the organic extracts and wash with brine (1 x 20 mL).
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
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Purify the crude product by recrystallization or column chromatography.
Protocol 2: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
This protocol is based on a general procedure for the oxidation of sulfides.
Materials:
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Dihydrothiophen-3(2H)-one
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meta-Chloroperoxybenzoic Acid (m-CPBA, ~77%)
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Dichloromethane (DCM) or Chloroform (CHCl₃)
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Sodium Sulfite (Na₂SO₃) solution (10%)
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Sodium Bicarbonate (NaHCO₃) solution (saturated)
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve dihydrothiophen-3(2H)-one (1.0 eq) in dichloromethane (10-20 volumes) in a round-bottom flask equipped with a magnetic stirrer.
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Cool the solution to 0°C using an ice bath.
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Add m-CPBA (2.2-2.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.
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Allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
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Upon completion, quench the excess m-CPBA by adding a 10% aqueous solution of sodium sulfite and stir for 15-20 minutes.
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Transfer the mixture to a separatory funnel and wash the organic layer with a saturated solution of sodium bicarbonate (2 x 20 mL) and then with brine (1 x 20 mL).
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and remove the solvent under reduced pressure.
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Purify the crude product by column chromatography to remove meta-chlorobenzoic acid, followed by recrystallization.
Data Presentation
The following table summarizes the effect of different oxidants on the synthesis of related sulfones, providing a starting point for optimizing the synthesis of this compound.
| Oxidant | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
| 30% H₂O₂ | Acetic Acid | 60-80 | 4-12 | Moderate to High | [1] |
| m-CPBA | Dichloromethane | 0 to RT | 2-6 | High | General Procedure |
| Peracetic Acid | Acetic Acid | 25-50 | 1-4 | High | General Procedure |
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting common issues encountered during the synthesis.
Caption: Troubleshooting decision tree for synthesis optimization.
References
Technical Support Center: Purification of Sulfolane-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of sulfolane-3-one. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude sulfolane-3-one?
A1: Common impurities can include starting materials from the synthesis, residual solvents, water, and byproducts from side reactions. Depending on the synthetic route, these may include unreacted precursors and oxidation or decomposition products. Sulfones like sulfolane are generally synthesized from corresponding sulfides, so residual sulfide may be a possible impurity.
Q2: What are the recommended storage conditions for purified sulfolane-3-one?
A2: Sulfolane-3-one should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents. As it is a hygroscopic compound, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent moisture absorption.[1]
Q3: Is sulfolane-3-one thermally stable?
A3: While specific data for sulfolane-3-one is limited, the related compound sulfolane is thermally stable up to approximately 220°C (428°F), above which it begins to decompose, potentially forming sulfur dioxide and polymeric materials.[2][3] It is advisable to handle sulfolane-3-one at the lowest effective temperatures during purification, especially during distillation.
Q4: How can the purity of sulfolane-3-one be assessed?
A4: The purity of sulfolane-3-one can be determined using various analytical techniques, including:
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Gas Chromatography (GC): Suitable for assessing volatile impurities.[4]
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High-Performance Liquid Chromatography (HPLC): Useful for non-volatile impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify impurities.
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Mass Spectrometry (MS): To determine the molecular weight and identify impurities.[4]
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| Little to no crystal formation upon cooling. | The chosen solvent is too good at dissolving sulfolane-3-one, even at low temperatures. | Select a solvent in which sulfolane-3-one has high solubility at elevated temperatures and low solubility at room temperature or below. Consider using a solvent mixture. |
| Oily precipitate instead of crystals. | The compound is "oiling out," which can happen if the solution is cooled too quickly or if impurities are inhibiting crystal formation. | Try slower cooling, scratching the inside of the flask with a glass rod to induce crystallization, or adding a seed crystal. If the issue persists, an additional purification step to remove impurities may be necessary before recrystallization. |
| Significant amount of product remains in the mother liquor. | The solubility of sulfolane-3-one in the cold solvent is still substantial. | Cool the solution to a lower temperature (e.g., in an ice bath or freezer) to maximize precipitation. Minimize the amount of solvent used for dissolution. |
Issue 2: Impurities Remain After Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of impurities with the product. | The chosen solvent system (mobile phase) does not provide adequate separation on the stationary phase. | Perform thin-layer chromatography (TLC) with various solvent systems to find an optimal mobile phase that gives good separation between sulfolane-3-one and the impurities. A more polar or less polar solvent system may be required. |
| Tailing of the product peak, leading to overlap with impurities. | The compound is interacting too strongly with the stationary phase (e.g., silica gel). | Consider using a different stationary phase, such as alumina, or adding a small amount of a polar solvent (e.g., methanol or triethylamine, depending on the nature of the compound and impurities) to the mobile phase to reduce tailing. |
| The column was overloaded. | Too much crude material was loaded onto the column for its size. | Use a larger column or reduce the amount of material being purified in a single run. |
Issue 3: Product Degradation During Vacuum Distillation
| Symptom | Possible Cause | Suggested Solution |
| Darkening of the distillation residue and low yield of the distillate. | The distillation temperature is too high, causing thermal decomposition. | Ensure a sufficiently low vacuum is achieved to lower the boiling point of sulfolane-3-one. Use a vacuum pump capable of reaching low pressures. The distillation apparatus should be well-sealed to prevent leaks. |
| Inconsistent boiling point. | Presence of volatile impurities or fluctuations in vacuum pressure. | Ensure the vacuum is stable. A fractional distillation column may help separate volatile impurities. |
Experimental Protocols
Protocol 1: Recrystallization of Sulfolane-3-one
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Solvent Selection: Test the solubility of crude sulfolane-3-one in various solvents (e.g., isopropanol, ethyl acetate, toluene) at room temperature and at their boiling points to find a suitable solvent.
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Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude sulfolane-3-one until it is completely dissolved.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.
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Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with filter paper.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
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Stationary Phase Preparation: Pack a glass column with silica gel slurried in the initial mobile phase solvent.
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Sample Loading: Dissolve the crude sulfolane-3-one in a minimal amount of the mobile phase or a stronger solvent, and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the column.
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Elution: Run the mobile phase through the column, applying pressure to increase the flow rate. Start with a less polar solvent and gradually increase the polarity (gradient elution) if necessary to elute the sulfolane-3-one.
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Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
Caption: A general workflow for the purification and analysis of sulfolane-3-one.
Caption: A troubleshooting decision tree for sulfolane-3-one purification.
References
identification of side products in 3-ketotetrahydrothiophene 1,1-dioxide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-ketotetrahydrothiophene 1,1-dioxide, also known as 3-ketosulfolane or 3-oxotetrahydrothiophene 1,1-dioxide.
Troubleshooting Guide: Identification and Mitigation of Side Products
This guide addresses common issues related to the formation of side products during the synthesis of 3-ketotetrahydrothiophene 1,1-dioxide, primarily focusing on the oxidation of 3-hydroxytetrahydrothiophene 1,1-dioxide.
Q1: My reaction mixture shows multiple spots on TLC/peaks in GC-MS besides the desired 3-ketotetrahydrothiophene 1,1-dioxide. What are the likely side products?
A1: Several side products can form depending on the synthetic route and reaction conditions. The most common route is the oxidation of 3-hydroxytetrahydrothiophene 1,1-dioxide. In this case, likely side products include:
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Unreacted Starting Material (3-hydroxytetrahydrothiophene 1,1-dioxide): Incomplete oxidation is a common issue. This will appear as a more polar spot on a TLC plate compared to the product.
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Over-oxidation Products: Aggressive oxidizing agents or prolonged reaction times can lead to the formation of diones or ring-opened products.
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Dehydration Products: Under acidic or high-temperature conditions, the starting material or product can undergo dehydration to form dihydrothiophene 1,1-dioxide derivatives.
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Solvent Adducts: If reactive solvents are used, they may form adducts with the starting material or product.
If your synthesis involves the cyclization of a precursor like a thiodiglycolic acid derivative, potential side products could include incompletely cyclized material or products from alternative cyclization pathways.
Q2: How can I confirm the identity of these side products?
A2: The most effective method for identifying unknown side products is Gas Chromatography-Mass Spectrometry (GC-MS). The mass fragmentation patterns can provide structural information to identify the impurities. Nuclear Magnetic Resonance (NMR) spectroscopy of the crude reaction mixture or isolated impurities can also be highly informative. Comparing the spectra of your reaction mixture to known standards of potential side products is the most definitive method.
Q3: What reaction parameters should I adjust to minimize the formation of unreacted starting material?
A3: To drive the reaction to completion and minimize residual 3-hydroxytetrahydrothiophene 1,1-dioxide, consider the following adjustments:
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Increase Oxidant Stoichiometry: Gradually increase the molar equivalents of the oxidizing agent. See the table below for a general guideline.
-
Optimize Reaction Time: Monitor the reaction progress by TLC or GC. An extended reaction time may be necessary for complete conversion.
-
Increase Reaction Temperature: Cautiously increasing the reaction temperature can improve the reaction rate. However, be aware that this may also promote the formation of degradation products.
Q4: I am observing what I suspect are over-oxidation products. How can I prevent their formation?
A4: Over-oxidation can be mitigated by:
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Choosing a Milder Oxidizing Agent: If you are using a strong oxidant like potassium permanganate, consider switching to a milder one such as pyridinium chlorochromate (PCC) or employing Swern or Dess-Martin periodinane oxidation conditions.
-
Controlling Reaction Temperature: Run the reaction at a lower temperature to reduce the rate of over-oxidation.
-
Careful Monitoring: Stop the reaction as soon as the starting material is consumed, as determined by TLC or GC analysis.
Q5: How can I purify my 3-ketotetrahydrothiophene 1,1-dioxide from these side products?
A5: The primary method for purifying 3-ketotetrahydrothiophene 1,1-dioxide is column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective. Recrystallization from a suitable solvent system can also be an effective purification method if the product is a solid and the impurities have different solubility profiles.
Data Presentation
The following table provides a summary of how reaction conditions can influence the product distribution in the oxidation of 3-hydroxytetrahydrothiophene 1,1-dioxide. The data presented here is representative and intended for illustrative purposes.
| Oxidizing Agent | Stoichiometry (eq.) | Temperature (°C) | Reaction Time (h) | 3-Ketotetrahydrothiophene 1,1-Dioxide Yield (%) | Unreacted 3-Hydroxytetrahydrothiophene 1,1-Dioxide (%) | Over-oxidation Products (%) |
| PCC | 1.5 | 25 | 4 | 75 | 20 | <5 |
| PCC | 2.0 | 25 | 8 | 90 | 5 | <5 |
| KMnO₄ | 1.1 | 0 | 2 | 60 | 15 | 25 |
| Dess-Martin | 1.2 | 25 | 3 | 85 | 10 | <5 |
Experimental Protocols
Key Experiment: Oxidation of 3-Hydroxytetrahydrothiophene 1,1-Dioxide to 3-Ketotetrahydrothiophene 1,1-Dioxide using Pyridinium Chlorochromate (PCC)
Materials:
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3-Hydroxytetrahydrothiophene 1,1-dioxide
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Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
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Celite® or a similar filter aid
-
Anhydrous magnesium sulfate or sodium sulfate
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Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a stirred suspension of PCC (1.5 to 2.0 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask, add a solution of 3-hydroxytetrahydrothiophene 1,1-dioxide (1.0 equivalent) in anhydrous DCM dropwise at room temperature.
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Stir the reaction mixture vigorously at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-8 hours.
-
Upon completion, dilute the reaction mixture with DCM and filter it through a pad of Celite® or silica gel to remove the chromium salts. Wash the filter cake thoroughly with DCM.
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Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.
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The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-ketotetrahydrothiophene 1,1-dioxide.
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Characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualization
Troubleshooting Workflow for Side Product Identification
Caption: A logical workflow for troubleshooting and identifying side products.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of pure 3-ketotetrahydrothiophene 1,1-dioxide?
A1: Pure 3-ketotetrahydrothiophene 1,1-dioxide is typically a white to off-white crystalline solid at room temperature.
Q2: What are the storage recommendations for 3-ketotetrahydrothiophene 1,1-dioxide?
A2: It should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases.
Q3: Can I use other oxidizing agents for the synthesis?
A3: Yes, other oxidizing agents such as Swern oxidation reagents (oxalyl chloride, DMSO, and a hindered base) or Dess-Martin periodinane can be used. The choice of oxidant will depend on the scale of your reaction, the desired purity, and the functional group tolerance of your starting material.
Q4: My final product is an oil, not a solid. What could be the reason?
A4: If your product is an oil, it is likely that it is impure. The presence of residual solvent or side products can lower the melting point and prevent crystallization. Further purification is recommended.
Q5: Are there any known safety hazards associated with the synthesis of 3-ketotetrahydrothiophene 1,1-dioxide?
A5: Standard laboratory safety precautions should always be followed. The reagents used in the synthesis, particularly oxidizing agents, can be hazardous. For example, PCC is a suspected carcinogen. Always consult the Safety Data Sheet (SDS) for each reagent before use and work in a well-ventilated fume hood.
stability of dihydrothiophen-3(2H)-one 1,1-dioxide under acidic/basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of dihydrothiophen-3(2H)-one 1,1-dioxide under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound, a cyclic β-keto sulfone, is a relatively stable compound. The sulfone group is generally resistant to oxidation and reduction under many conditions. However, the presence of the ketone functional group and the active methylene group can influence its stability, particularly in the presence of strong acids or bases.
Q2: How does pH affect the stability of this compound?
The stability of this compound is pH-dependent. While stable under neutral conditions, it may be susceptible to degradation under strongly acidic or basic conditions. The active methylene group, positioned between the carbonyl and sulfonyl groups, is particularly susceptible to deprotonation under basic conditions, which can initiate various reactions.
Q3: What are the potential degradation pathways for this compound?
Under forcing conditions, potential degradation pathways may include:
-
Acid-catalyzed hydrolysis: While the sulfone group is generally stable, prolonged exposure to strong acids at elevated temperatures could potentially lead to ring opening or other rearrangements, although this is less common for simple cyclic sulfones.
-
Base-catalyzed reactions: The presence of a base can lead to deprotonation at the α-carbon to the sulfonyl group. This can initiate reactions such as the Ramberg-Bäcklund reaction if a suitable leaving group is present at the other α-position. Additionally, base-catalyzed self-condensation or other rearrangements are possibilities.
Q4: Are there any known incompatible reagents or conditions to avoid?
It is advisable to avoid prolonged exposure to:
-
Strong acids (e.g., concentrated HCl, H₂SO₄) at elevated temperatures.
-
Strong bases (e.g., NaOH, KOH, alkoxides) especially at elevated temperatures.
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Strong oxidizing and reducing agents, as they may react with the ketone or sulfone functionalities under specific conditions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound and provides potential solutions.
| Issue | Potential Cause | Recommended Action |
| Low or no recovery of starting material after reaction in acidic medium. | Degradation of the compound due to harsh acidic conditions. | - Neutralize the reaction mixture promptly after completion.- Perform the reaction at a lower temperature.- Use a milder acid catalyst or a shorter reaction time. |
| Formation of unexpected byproducts in basic medium. | Base-catalyzed side reactions such as self-condensation or rearrangement. | - Use a weaker base or a stoichiometric amount instead of an excess.- Conduct the reaction at a lower temperature.- Carefully control the reaction time. |
| Inconsistent analytical results (e.g., varying peak areas in HPLC). | On-column degradation or instability in the analytical mobile phase. | - Ensure the mobile phase pH is within a stable range for the compound (ideally near neutral).- Analyze samples promptly after preparation.- Evaluate the stability of the compound in the chosen sample solvent. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule. The following are generalized protocols based on ICH guidelines that can be adapted for this compound.
1. Acidic Hydrolysis:
-
Reagent: 0.1 M Hydrochloric Acid (HCl)
-
Procedure:
-
Dissolve a known concentration of this compound in a suitable co-solvent (e.g., acetonitrile or methanol) and dilute with 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60 °C).
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of a suitable base (e.g., 0.1 M NaOH).
-
Analyze the samples by a stability-indicating analytical method (e.g., HPLC-UV).
-
2. Basic Hydrolysis:
-
Reagent: 0.1 M Sodium Hydroxide (NaOH)
-
Procedure:
-
Dissolve a known concentration of this compound in a suitable co-solvent and dilute with 0.1 M NaOH.
-
Incubate the solution at a controlled temperature (e.g., 60 °C).
-
Withdraw aliquots at specified time intervals.
-
Neutralize the aliquots with an equivalent amount of a suitable acid (e.g., 0.1 M HCl).
-
Analyze the samples by a stability-indicating analytical method.
-
3. Oxidative Degradation:
-
Reagent: 3% Hydrogen Peroxide (H₂O₂)
-
Procedure:
-
Dissolve a known concentration of the compound in a suitable solvent and add the hydrogen peroxide solution.
-
Keep the solution at room temperature or slightly elevated temperature.
-
Monitor the reaction progress by taking aliquots at different time points.
-
Analyze the samples by a stability-indicating method.
-
4. Thermal Degradation:
-
Procedure:
-
Expose a solid sample of the compound to elevated temperatures (e.g., 80°C, 100°C) for a defined period.
-
Dissolve the stressed sample in a suitable solvent.
-
Analyze for any degradation products.
-
5. Photostability:
-
Procedure:
-
Expose a solution of the compound to a calibrated light source (e.g., xenon lamp) according to ICH Q1B guidelines.
-
Analyze the exposed sample and a dark control sample for comparison.
-
Data Presentation
Table 1: Summary of Forced Degradation Study Results for this compound
| Stress Condition | Time (hours) | % Assay of Parent Compound | % Total Degradation | Number of Degradants | Major Degradant(s) (if identified) |
| 0.1 M HCl (60 °C) | 0 | 100 | 0 | 0 | - |
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 | |||||
| 0.1 M NaOH (60 °C) | 0 | 100 | 0 | 0 | - |
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 | |||||
| 3% H₂O₂ (RT) | 0 | 100 | 0 | 0 | - |
| 24 | |||||
| Thermal (80 °C) | 24 | ||||
| Photostability | - |
Visualizations
The following diagrams illustrate the logical workflow for troubleshooting stability issues and a potential degradation pathway.
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
Technical Support Center: Optimization of Reaction Conditions for Sulfolane-3-one Functionalization
Welcome to the technical support center for the functionalization of sulfolane-3-one. This resource is designed for researchers, scientists, and professionals in drug development to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites for functionalization on the sulfolane-3-one scaffold?
A1: The primary sites for functionalization are the α-carbons (C2 and C4) adjacent to the ketone. The protons on these carbons are acidic due to the electron-withdrawing effects of both the sulfonyl and carbonyl groups, making them susceptible to deprotonation and subsequent reaction with electrophiles.
Q2: Which bases are typically most effective for the deprotonation of sulfolane-3-one?
A2: The choice of base is critical and depends on the desired reaction. For simple alkylations, moderately strong bases like potassium carbonate or sodium ethoxide are often sufficient. For reactions requiring a higher concentration of the enolate, such as Michael additions or challenging alkylations, stronger bases like sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide (KOtBu) are commonly employed.
Q3: How can I minimize the formation of side products during alkylation?
A3: O-alkylation to form the silyl enol ether and dialkylation are common side reactions. To favor C-alkylation, it is often beneficial to use less polar, aprotic solvents and counterions that promote a tighter association with the enolate oxygen (e.g., lithium). To avoid dialkylation, using a slight excess of sulfolane-3-one relative to the alkylating agent can be effective. Additionally, carefully controlling the reaction temperature, often starting at low temperatures (e.g., -78 °C) and slowly warming, can improve selectivity.
Q4: What are the best practices for purifying functionalized sulfolane-3-one derivatives?
A4: Purification is typically achieved through column chromatography on silica gel. Due to the polarity of the sulfone and ketone groups, a solvent system with a moderate to high polarity, such as ethyl acetate/hexane or dichloromethane/methanol, is often required. Recrystallization can also be an effective method for solid products.
Troubleshooting Guides
This section addresses specific issues that may arise during the functionalization of sulfolane-3-one.
Issue 1: Low or No Yield in α-Alkylation Reactions
| Potential Cause | Troubleshooting Step |
| Ineffective Deprotonation | The base may be too weak or not fully soluble. Switch to a stronger base (e.g., from K₂CO₃ to NaH or LDA). Ensure the solvent is anhydrous, as water will quench the base and enolate. |
| Poor Electrophile Reactivity | The alkylating agent may be unreactive. Consider using a more reactive electrophile (e.g., switching from an alkyl chloride to an alkyl iodide). |
| Side Reactions | O-alkylation or dialkylation may be occurring. Modify reaction conditions: use a less polar solvent, change the counterion (e.g., use a lithium base), or adjust the stoichiometry. |
| Reaction Temperature | The temperature may be too low for the reaction to proceed at a reasonable rate. After initial deprotonation at a low temperature, allow the reaction to slowly warm to room temperature. |
Issue 2: Formation of Multiple Products in Condensation Reactions (Aldol/Knoevenagel)
| Potential Cause | Troubleshooting Step |
| Self-Condensation of the Aldehyde/Ketone Partner | If the reaction partner has α-protons, it can self-condense. To minimize this, slowly add the partner to a pre-formed enolate of sulfolane-3-one. |
| Reversibility of the Reaction | The initial aldol addition can be reversible. To drive the reaction forward, remove water as it is formed, for example, by using a Dean-Stark apparatus. |
| Incorrect Base/Catalyst | The base may be too strong, leading to side reactions. For condensation reactions, weaker bases like piperidine or triethylamine are often preferred. |
| Reaction Conditions | The reaction may not have gone to completion. Increase the reaction time or temperature. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step | | Co-elution with Starting Material | The product and starting material may have similar polarities. Optimize the solvent system for column chromatography by using a gradient elution or trying different solvent combinations. | | Presence of Polar Impurities | Residual base or salts can interfere with purification. Perform an aqueous workup with a mild acid (e.g., dilute HCl or NH₄Cl) to neutralize the base before extraction and chromatography. | | Product Instability | The functionalized product may be unstable on silica gel. Consider using a different stationary phase, such as alumina, or using a less acidic grade of silica gel. |
Data Presentation: Typical Reaction Conditions and Yields
The following tables summarize typical conditions and expected yields for common functionalization reactions of sulfolane-3-one, based on data from analogous β-ketosulfone systems.
Table 1: α-Alkylation of Sulfolane-3-one
| Electrophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Iodide | K₂CO₃ | Acetone | Reflux | 12 | 75-85 |
| Benzyl Bromide | NaH | THF | 0 to 25 | 6 | 80-90 |
| Allyl Bromide | KOtBu | THF | 0 to 25 | 4 | 70-80 |
Table 2: Michael Addition of Sulfolane-3-one
| Michael Acceptor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Vinyl Ketone | NaOEt | Ethanol | 25 | 24 | 60-70 |
| Acrylonitrile | Triton B | Dioxane | 25 | 12 | 65-75 |
| Methyl Acrylate | DBU | CH₂Cl₂ | 25 | 18 | 55-65 |
Table 3: Condensation Reactions of Sulfolane-3-one
| Carbonyl Partner | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde (Aldol) | NaOH | Ethanol/H₂O | 25 | 6 | 85-95 |
| Malononitrile (Knoevenagel) | Piperidine | Ethanol | Reflux | 2 | 90-98 |
| Acetone (Aldol) | NaOH | Ethanol/H₂O | 50 | 12 | 40-50 |
Experimental Protocols
Protocol 1: General Procedure for α-Alkylation of Sulfolane-3-one
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To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add sulfolane-3-one (1.0 eq).
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Dissolve the sulfolane-3-one in a suitable anhydrous solvent (e.g., THF, acetone).
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Cool the solution to the appropriate temperature (e.g., 0 °C or -78 °C).
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Add the base (1.1 eq) portion-wise, and stir the mixture for 30-60 minutes to allow for complete enolate formation.
-
Slowly add the electrophile (1.05 eq) via syringe.
-
Allow the reaction to stir at the appropriate temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Michael Addition of Sulfolane-3-one
-
In a round-bottom flask, add sulfolane-3-one (1.0 eq) and the Michael acceptor (1.2 eq).
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Dissolve the reactants in a suitable solvent (e.g., ethanol, dioxane).
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Add the catalytic amount of base (e.g., 0.1 eq of NaOEt or DBU).
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Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, neutralize the catalyst with a mild acid (e.g., a few drops of acetic acid).
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Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the product by column chromatography.
Protocol 3: General Procedure for Aldol/Knoevenagel Condensation
-
To a round-bottom flask, add sulfolane-3-one (1.0 eq) and the carbonyl partner (1.0 eq).
-
Dissolve the reactants in a suitable solvent (e.g., ethanol).
-
Add the catalyst (e.g., a catalytic amount of piperidine for Knoevenagel, or an aqueous solution of NaOH for Aldol).
-
Stir the reaction at the appropriate temperature (room temperature or reflux) and monitor by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.
-
If the product does not precipitate, remove the solvent in vacuo.
-
Perform an aqueous workup to remove the catalyst.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: General workflow for the α-alkylation of sulfolane-3-one.
Caption: Troubleshooting decision tree for low-yield reactions.
troubleshooting common issues in dihydrothiophen-3(2H)-one 1,1-dioxide reactions
Welcome to the technical support center for dihydrothiophen-3(2H)-one 1,1-dioxide (also known as 3-oxosulfolane). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during reactions with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the main reactive sites of this compound?
A1: this compound has two primary reactive sites. The acidic protons on the carbons alpha to the sulfone group (C2 and C4) can be removed by a base to form a nucleophilic enolate. The carbonyl group at C3 is susceptible to nucleophilic attack.
Q2: How does the sulfone group influence the reactivity of the molecule?
A2: The strongly electron-withdrawing sulfone group significantly increases the acidity of the alpha-protons, making deprotonation easier compared to a simple ketone. It also activates the molecule for Michael additions and other nucleophilic attacks.
Q3: What are the common classes of reactions performed with this compound?
A3: Common reactions include Michael additions, alkylations, and aldol-type condensations. The sulfone moiety also allows for participation in reactions like the Ramberg-Bäcklund rearrangement after appropriate functionalization.
Q4: What is the typical purity of commercially available this compound?
A4: Commercially available this compound typically has a purity of 95% or higher.[1] It is important to check the certificate of analysis for specific lot purity and potential impurities.
Troubleshooting Guides
Issue 1: Low Yield in Alkylation Reactions
Question: I am performing an alkylation reaction at the alpha-position of this compound and observing a low yield of my desired product. What are the potential causes and how can I improve the yield?
Answer:
Low yields in alkylation reactions involving this compound can stem from several factors, including incomplete deprotonation, side reactions, and suboptimal reaction conditions.
Potential Causes and Solutions:
-
Incomplete Deprotonation: The choice of base is critical for efficient enolate formation. If the base is not strong enough to fully deprotonate the alpha-carbon, the reaction will not proceed to completion.
-
Solution: Consider using a stronger base. The selection of the base can be guided by the pKa of the alpha-protons of the starting material.
-
-
O-alkylation vs. C-alkylation: The enolate intermediate can undergo alkylation on either the carbon or the oxygen atom. O-alkylation leads to the formation of a vinyl ether byproduct, reducing the yield of the desired C-alkylated product.
-
Solution: The solvent can influence the ratio of C- to O-alkylation. Polar aprotic solvents generally favor C-alkylation.
-
-
Dialkylation: The mono-alkylated product may still possess an acidic proton and can undergo a second alkylation, leading to a mixture of products.
-
Solution: Using a slight excess of the this compound relative to the alkylating agent can help minimize dialkylation. Careful control of stoichiometry is crucial.
-
-
Side Reactions of the Alkylating Agent: The alkylating agent itself might be unstable under the reaction conditions or participate in side reactions.
-
Solution: Ensure the purity of the alkylating agent and consider adding it slowly to the reaction mixture to maintain a low concentration.
-
Troubleshooting Workflow for Low Alkylation Yield:
Caption: Troubleshooting workflow for low yield in alkylation reactions.
Issue 2: Formation of Multiple Products in Michael Addition Reactions
Question: I am attempting a Michael addition of a nucleophile to this compound, but I am observing the formation of multiple products. How can I improve the selectivity of my reaction?
Answer:
The formation of multiple products in a Michael addition reaction with this compound can be due to several factors, including the reactivity of the nucleophile and the potential for subsequent reactions.
Potential Causes and Solutions:
-
1,2-Addition vs. 1,4-Addition: While the sulfone group activates the system for Michael (1,4) addition, strong, "hard" nucleophiles may preferentially attack the carbonyl group directly in a 1,2-addition.
-
Solution: "Softer" nucleophiles, such as enamines or cuprates, generally favor 1,4-addition. The choice of nucleophile is critical for selectivity.
-
-
Polymerization/Multiple Additions: If the Michael adduct can act as a nucleophile itself, it may react with another molecule of the starting material, leading to oligomers or polymers.
-
Solution: Control the stoichiometry carefully. Adding the this compound slowly to a solution of the nucleophile can help to minimize this side reaction.
-
-
Equilibrium and Reversibility: Some Michael additions are reversible. If the reaction conditions allow for equilibration, a mixture of products may be observed.
-
Solution: Running the reaction at a lower temperature can sometimes favor the kinetic product and prevent equilibration to a less desirable thermodynamic product mixture.
-
Data Presentation: Optimizing Michael Addition Conditions
| Parameter | Condition A | Condition B | Condition C | Outcome |
| Nucleophile | Grignard Reagent | Gilman Reagent | Malonate Ester | A: Mixture of 1,2- and 1,4-adducts. B & C: Predominantly 1,4-adduct. |
| Solvent | Diethyl Ether | THF | Ethanol | THF and Ethanol favor 1,4-addition with soft nucleophiles. |
| Temperature | Room Temperature | 0 °C | -78 °C | Lower temperatures generally improve selectivity for the 1,4-adduct. |
| Additive | None | Lewis Acid (e.g., ZnCl₂) | None | Lewis acids can sometimes enhance the rate and selectivity of the Michael addition. |
Experimental Protocols
General Protocol for the Alkylation of this compound
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).
-
Base Addition: Cool the flask to -78 °C in a dry ice/acetone bath. Add a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), dropwise to the stirred solvent.
-
Enolate Formation: Dissolve this compound in a minimal amount of anhydrous THF and add it slowly to the base solution at -78 °C. Stir the mixture for 30-60 minutes to ensure complete enolate formation.
-
Alkylation: Add the alkylating agent (e.g., an alkyl halide) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for the Michael Addition to this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the nucleophile in a suitable anhydrous solvent (e.g., THF, ethanol).
-
Base Addition (if necessary): If the nucleophile requires deprotonation (e.g., a malonate ester), add a suitable base (e.g., sodium ethoxide) and stir until deprotonation is complete.
-
Michael Addition: Dissolve this compound in the reaction solvent and add it dropwise to the solution of the nucleophile at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Upon completion, neutralize the reaction mixture (if a base was used) with a dilute acid (e.g., 1 M HCl). Extract the product with an appropriate organic solvent.
-
Purification: Wash the organic layer, dry it, and concentrate it. Purify the residue by column chromatography or recrystallization.
Signaling Pathways and Logical Relationships
Logical Flow for Diagnosing a Failed Reaction:
Caption: A logical workflow for diagnosing a failed chemical reaction.
References
Technical Support Center: Large-Scale Synthesis of 3-Ketotetrahydrothiophene 1,1-Dioxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 3-ketotetrahydrothiophene 1,1-dioxide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for 3-ketotetrahydrothiophene 1,1-dioxide at an industrial scale?
A1: The most common and economically viable route for the large-scale synthesis of 3-ketotetrahydrothiophene 1,1-dioxide involves a two-step process. The first step is the synthesis of the precursor, 3-oxotetrahydrothiophene, followed by its oxidation to the corresponding 1,1-dioxide (sulfone). A known method for the precursor synthesis starts from chloroacetyl chloride and ethylene.
Q2: What are the primary challenges encountered during the oxidation of 3-oxotetrahydrothiophene?
A2: The primary challenges during the oxidation step include:
-
Controlling Selectivity: The oxidation of the sulfide to the sulfone must be carefully controlled to prevent the formation of the intermediate sulfoxide as a significant byproduct and to avoid over-oxidation or other side reactions.
-
Reaction Kinetics and Exothermicity: The oxidation reaction can be highly exothermic, requiring careful temperature management to prevent runaway reactions, especially at a large scale.
-
Catalyst Selection and Recovery: For catalyzed oxidations, selecting a robust, efficient, and easily recoverable catalyst is crucial for process economics.
-
Product Purification: Separating the final product from the starting material, intermediate sulfoxide, and any byproducts can be challenging due to similar polarities.
Q3: Which oxidizing agents are recommended for the large-scale synthesis?
A3: Hydrogen peroxide (H₂O₂) is a widely recommended oxidizing agent due to its environmental compatibility (water is the only byproduct), availability, and cost-effectiveness.[1][2] Other oxidizing systems, such as those based on sodium chlorite and hydrochloric acid, have also been reported and may offer advantages in specific contexts.[3][4]
Q4: What types of catalysts can be used to improve the oxidation process?
A4: Various catalysts can enhance the rate and selectivity of the sulfide to sulfone oxidation. These include:
-
Layered double hydroxides containing metals like tungsten, vanadium, or molybdenum.
-
Metal carbides, such as tantalum carbide and niobium carbide.[5]
-
Spinel nanoparticle catalysts.[2]
-
Dendritic phosphomolybdate hybrids.[6] The choice of catalyst will depend on factors such as cost, activity, and ease of separation from the reaction mixture.
Troubleshooting Guides
Issue 1: Low Yield of 3-Ketotetrahydrothiophene 1,1-Dioxide
| Potential Cause | Troubleshooting Step |
| Incomplete Oxidation | - Increase the molar ratio of the oxidizing agent (e.g., hydrogen peroxide).- Extend the reaction time.- Increase the reaction temperature, monitoring carefully for side reactions.- Introduce or increase the loading of a suitable catalyst. |
| Catalyst Deactivation | - If using a heterogeneous catalyst, check for fouling or poisoning and regenerate or replace as necessary.- For homogeneous catalysts, ensure reaction conditions are not degrading the catalyst. |
| Side Reactions | - Optimize the reaction temperature to favor the desired oxidation.- Adjust the pH of the reaction mixture, as some oxidations are pH-sensitive.- Consider a different, more selective oxidizing agent or catalyst system. |
| Product Degradation | - Analyze the reaction mixture for degradation products to understand the decomposition pathway.- Lower the reaction temperature or shorten the reaction time if product instability is observed. |
Issue 2: High Levels of 3-Oxotetrahydrothiophene Sulfoxide Impurity
| Potential Cause | Troubleshooting Step |
| Insufficient Oxidizing Agent | - Increase the stoichiometry of the oxidizing agent to ensure complete conversion of the sulfoxide to the sulfone. |
| Low Reaction Temperature | - Gradually increase the reaction temperature, as the second oxidation step (sulfoxide to sulfone) often requires more energy. |
| Inadequate Reaction Time | - Monitor the reaction progress by techniques like HPLC or GC and extend the reaction time until the sulfoxide is consumed. |
| Catalyst Selectivity | - Some catalysts may favor the formation of the sulfoxide. Experiment with different catalysts known to be efficient for sulfone synthesis.[5] |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Similar Polarity of Product and Impurities | - Recrystallization: Experiment with different solvent systems to find one that selectively crystallizes the desired sulfone.- Distillation: If the product is thermally stable, fractional distillation under reduced pressure may be effective.- Chromatography: While challenging at a large scale, column chromatography with a suitable stationary and mobile phase can be used. Reverse-phase chromatography might be an option if degradation occurs on silica gel.[7] |
| Product Oiling Out During Crystallization | - Adjust the solvent composition and cooling rate.- Use seeding with pure crystals of 3-ketotetrahydrothiophene 1,1-dioxide to induce proper crystallization. |
| Thermal Degradation During Distillation | - Lower the distillation pressure to reduce the boiling point.- Use a thin-film evaporator for a shorter residence time at high temperatures. |
Quantitative Data Summary
The following table summarizes representative data for the oxidation of sulfides to sulfones using hydrogen peroxide, which can serve as a starting point for process optimization.
| Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Sulfone Selectivity (%) |
| W-containing LDH | H₂O₂ | Acetonitrile | 25 | 0.75 | >99 | ~95 |
| Niobium Carbide | 30% H₂O₂ | Methanol | 25 | 2 | >99 | >99 |
| Amberlyst 15 | H₂O₂ | Acetic Acid | 50 | - | High | High |
Note: This data is based on the oxidation of various sulfides and should be adapted and optimized for the specific substrate, 3-oxotetrahydrothiophene.
Experimental Protocols
Protocol 1: Synthesis of 3-Oxotetrahydrothiophene (Precursor)
This protocol is based on a patented method and should be adapted for large-scale production with appropriate safety measures.[8]
-
Step A: Synthesis of 1,4-Dichlorobutan-2-one: Under an inert atmosphere, slowly add chloroacetyl chloride to a cooled reactor containing ethylene and a catalytic amount of aluminum chloride. Maintain the temperature below 10°C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir until the reaction is complete as monitored by GC.
-
Step B: Protection of the Ketone: React the 1,4-dichlorobutan-2-one with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form 2-(2-chloroethyl)-2-(chloromethyl)-1,3-dioxolane.
-
Step C: Cyclization: Add the protected dichloro compound to a solution of sodium sulfide (Na₂S) in a suitable solvent, such as ethanol or a water/organic biphasic system. Heat the mixture to reflux until the starting material is consumed.
-
Step D: Deprotection: Acidify the reaction mixture to hydrolyze the ketal protecting group, yielding 3-oxotetrahydrothiophene. The product can then be purified by distillation under reduced pressure.
Protocol 2: Oxidation of 3-Oxotetrahydrothiophene to 3-Ketotetrahydrothiophene 1,1-Dioxide
This is a general protocol based on common methods for sulfide oxidation.
-
Reaction Setup: Charge a suitable reactor with 3-oxotetrahydrothiophene and a solvent (e.g., acetic acid, acetonitrile, or methanol).[9]
-
Catalyst Addition (Optional): If a heterogeneous catalyst is used, add it to the mixture.
-
Oxidant Addition: Slowly add a stoichiometric excess of hydrogen peroxide (e.g., 2.2-2.5 equivalents) to the reaction mixture while maintaining the temperature within a controlled range (e.g., 25-50°C) using a cooling system.
-
Reaction Monitoring: Monitor the progress of the reaction by HPLC or GC to determine the consumption of the starting material and the intermediate sulfoxide.
-
Work-up: Once the reaction is complete, quench any excess hydrogen peroxide by adding a reducing agent (e.g., sodium sulfite solution). If a heterogeneous catalyst was used, filter it off.
-
Purification: Isolate the crude product by extraction or solvent evaporation. Purify the crude product by recrystallization from a suitable solvent or by vacuum distillation.
Visualizations
Caption: Synthetic workflow for 3-ketotetrahydrothiophene 1,1-dioxide.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. usptechnologies.com [usptechnologies.com]
- 2. jsynthchem.com [jsynthchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfone synthesis by oxidation [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Dihydrothiophen-3(2H)-one 1,1-dioxide
Welcome to the technical support center for the purification of dihydrothiophen-3(2H)-one 1,1-dioxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of impurities from this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available or synthetically prepared this compound?
A1: Common impurities can arise from the synthetic route employed. Since sulfones are often prepared by the oxidation of corresponding sulfides, potential impurities include the starting thioether, dihydrothiophen-3(2H)-one, and the intermediate sulfoxide, dihydrothiophen-3(2H)-one 1-oxide.[1][2] Incomplete oxidation or side reactions during synthesis can lead to the presence of these species in the final product. Additionally, residual solvents from the reaction or purification steps may also be present.
Q2: What are the recommended storage conditions for this compound to minimize degradation?
A2: To ensure the stability of this compound, it is recommended to store it in a cool, dry place away from heat, flames, and sparks.[3] The compound should be kept in a tightly sealed container to prevent moisture absorption. It is also advisable to avoid contact with strong oxidizing agents.[3]
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be effectively determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5] HPLC can provide quantitative information about the percentage of the main compound and any impurities present.[4] ¹H and ¹³C NMR spectroscopy can help identify the structure of the main compound and detect the presence of structurally related impurities.[5]
Troubleshooting Guides
Issue 1: Presence of Starting Material (Dihydrothiophen-3(2H)-one) or Intermediate (Dihydrothiophen-3(2H)-one 1-oxide) in the Final Product.
Cause: Incomplete oxidation during the synthesis process.
Solution:
-
Recrystallization: This is often the most effective method for removing less polar impurities like the starting sulfide and the intermediate sulfoxide. The choice of solvent is critical.
-
Column Chromatography: For more challenging separations or to obtain very high purity material, flash column chromatography using silica gel is recommended.[4]
Issue 2: Discoloration of the Final Product (Yellowish or Brownish Tint).
Cause: Presence of minor, often colored, impurities or degradation products.
Solution:
-
Charcoal Treatment during Recrystallization: Adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.
-
Column Chromatography: As mentioned above, column chromatography is very effective at separating colored impurities from the desired product.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent or solvent system may need to be determined empirically.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., isopropanol, ethanol, water, or mixtures thereof)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.
Protocol 2: Purification by Flash Column Chromatography
This protocol describes a general procedure for purifying this compound using flash column chromatography.[4]
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)[4]
-
Eluent (e.g., a mixture of ethyl acetate and hexanes)
-
Glass column for chromatography
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Eluent Selection: Determine a suitable eluent system using TLC. The ideal eluent should give the desired compound a retention factor (Rf) of approximately 0.2-0.4.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Add the eluent to the top of the column and apply pressure (e.g., with a pump or inert gas) to force the eluent through the column.
-
Fraction Collection: Collect fractions in separate tubes as the solvent elutes from the column.
-
Analysis: Monitor the separation by TLC analysis of the collected fractions.
-
Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum.
Data Presentation
The following table summarizes hypothetical data for the purification of this compound, illustrating the effectiveness of the described methods.
| Purification Method | Initial Purity (%) | Final Purity (%) | Recovery (%) | Key Impurities Removed |
| Recrystallization (Isopropanol) | 90 | 98.5 | 85 | Dihydrothiophen-3(2H)-one |
| Flash Chromatography (Silica Gel, 30% Ethyl Acetate in Hexanes) | 90 | >99.5 | 75 | Dihydrothiophen-3(2H)-one, Dihydrothiophen-3(2H)-one 1-oxide, colored impurities |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for impurity removal from this compound.
References
preventing decomposition of sulfolane-3-one during reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of working with sulfolane-3-one, a versatile building block in organic synthesis. Due to its reactive nature, preventing decomposition is critical for successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of sulfolane-3-one?
A1: The decomposition of sulfolane-3-one is primarily influenced by temperature, pH (both acidic and basic conditions), and exposure to strong oxidizing agents. The presence of the ketone functional group makes it susceptible to reactions that are not observed with its parent compound, sulfolane.
Q2: What are the visible signs of sulfolane-3-one decomposition?
A2: Decomposition can be indicated by a color change of the solution, typically to yellow or brown. The formation of precipitates or the evolution of gases, such as sulfur dioxide (SO₂), are also strong indicators of decomposition.[1][2] For quantitative assessment, techniques like NMR or chromatography (TLC, GC, LC) can be used to monitor the appearance of impurities.
Q3: How should I properly store sulfolane-3-one to minimize decomposition?
A3: To ensure stability, sulfolane-3-one should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and open flames.[3] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.[4]
Q4: Is sulfolane-3-one stable in the presence of acids and bases?
A4: The stability of sulfolane-3-one is compromised under both acidic and basic conditions, especially at elevated temperatures. The presence of acidic protons on the carbons alpha to the ketone and the sulfone group makes the molecule susceptible to base-catalyzed reactions such as enolate formation, which can lead to a variety of side products.[5][6] Strong acids can also catalyze decomposition pathways. While its analog sulfolane shows high stability against strong acids and bases, the ketone functionality in sulfolane-3-one significantly alters its reactivity.[7][8][9]
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving sulfolane-3-one.
| Problem | Potential Cause | Recommended Solution |
| Reaction mixture turns yellow/brown, and TLC/NMR analysis shows multiple unexpected spots/peaks. | Thermal Decomposition: The reaction temperature may be too high, causing the breakdown of the sulfolane-3-one ring structure. The parent compound, sulfolane, begins to decompose at temperatures above 200°C, releasing SO₂.[2][10][11] | - Lower the reaction temperature if the protocol allows. - Perform the reaction under an inert atmosphere to minimize oxidative decomposition, which can be accelerated by heat.[2] - Consider a different solvent with a lower boiling point if high temperatures are not essential for the desired transformation. |
| Low yield of the desired product and formation of polar byproducts. | Base-Catalyzed Side Reactions: If the reaction is conducted under basic conditions, enolate formation at the α-carbon to the ketone can lead to self-condensation (e.g., aldol-type reactions) or other undesired pathways.[5][6][12] | - Use a non-nucleophilic or sterically hindered base if only deprotonation is required. - Add the base slowly and at a low temperature to control the enolate concentration. - If possible, protect the ketone functionality prior to performing reactions that require strong basic conditions. |
| Inconsistent reaction outcomes and difficulty in reproducing results. | Variable Reagent Quality: The purity of sulfolane-3-one can significantly impact reaction outcomes. Impurities from its synthesis or degradation products from improper storage can interfere with the desired reaction. | - Purify the sulfolane-3-one before use, for example, by recrystallization or column chromatography, if impurities are suspected. - Always use freshly opened or properly stored material. - Characterize the starting material by NMR or other analytical techniques to confirm its purity. |
| Formation of polymeric material in the reaction vessel. | Polymerization: Under certain conditions, such as the presence of strong acids, bases, or radical initiators, sulfolane-3-one or its decomposition products may polymerize. | - Scrupulously clean all glassware to remove any potential initiators. - Degas the solvent and perform the reaction under an inert atmosphere to exclude oxygen, which can promote radical-initiated polymerization. - If the reaction is sensitive to trace acids or bases, consider using a buffered system or adding a stabilizer. |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Using Sulfolane-3-one Under Inert Atmosphere
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.
-
Reagent Setup: Place sulfolane-3-one and any other solid reagents into the reaction flask.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for several minutes. Maintain a positive pressure of the inert gas throughout the reaction using a balloon or a bubbler.
-
Solvent Addition: Add the anhydrous solvent via a syringe through the septum.
-
Reagent Addition: Add any liquid reagents or solutions dropwise via a syringe, especially if the reaction is exothermic.
-
Temperature Control: Maintain the desired reaction temperature using an appropriate heating or cooling bath.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots with a syringe and analyzing them by TLC or another suitable method.
-
Workup: Upon completion, cool the reaction to room temperature before quenching and proceeding with the workup and purification steps.
Visualizing Reaction Pathways
To better understand the potential reactivity of sulfolane-3-one, the following diagrams illustrate key concepts.
Caption: Base-catalyzed enolate formation from sulfolane-3-one.
Caption: Simplified thermal decomposition pathway of sulfolane-3-one.
Caption: Troubleshooting workflow for sulfolane-3-one decomposition.
References
- 1. dec.alaska.gov [dec.alaska.gov]
- 2. stratusengr.com [stratusengr.com]
- 3. chemicalbull.com [chemicalbull.com]
- 4. cpchem.com [cpchem.com]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Sulfolane: Magic Extractor or Bad Actor? Pilot-Scale Study on Solvent Corrosion Potential [mdpi.com]
- 11. Properties of Sulfolane Quoted in the Literature [sulfolane.cn]
- 12. people.chem.ucsb.edu [people.chem.ucsb.edu]
Validation & Comparative
Comparative Guide to the Characterization of Dihydrothiophen-3(2H)-one 1,1-dioxide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of dihydrothiophen-3(2H)-one 1,1-dioxide derivatives, focusing on their synthesis, spectroscopic characterization, and biological activities. The data presented is intended to aid researchers in the objective evaluation of these compounds and their potential as scaffolds in drug discovery.
Introduction to this compound Derivatives
This compound, also known as 3-oxotetrahydrothiophene-1,1-dioxide or sulfolane-3-one, is a sulfur-containing heterocyclic compound. Its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The rigid sulfone group and the ketone functionality provide key interaction points for biological targets, making this scaffold a versatile starting point for the development of novel therapeutic agents.
Physicochemical Properties of the Parent Compound
The parent compound, this compound, serves as a fundamental building block for the synthesis of a wide array of derivatives. Its key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₄H₆O₃S | [1] |
| Molecular Weight | 134.15 g/mol | [2] |
| CAS Number | 17115-51-4 | [2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 63-65 °C | |
| Boiling Point | Decomposes | |
| Solubility | Soluble in water, methanol, and chloroform |
Comparison of Spectroscopic Data of Derivatives
The characterization of this compound derivatives heavily relies on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Below is a comparison of typical spectral data for substituted derivatives.
¹H NMR Data
| Derivative | Position of Substitution | Solvent | Chemical Shift (δ, ppm) |
| Parent Compound | - | CDCl₃ | 3.15 (t, 2H), 3.45 (t, 2H), 3.90 (s, 2H) |
| 2-Aryl Derivative | 2 | CDCl₃ | ~4.5-5.0 (dd, 1H), 3.2-3.6 (m, 2H), 7.2-7.5 (m, 5H, Ar-H) |
| 4-Aryl Derivative | 4 | CDCl₃ | ~3.5-4.0 (m, 1H), 2.8-3.2 (m, 2H), 7.2-7.5 (m, 5H, Ar-H) |
¹³C NMR Data
| Derivative | Position of Substitution | Solvent | Chemical Shift (δ, ppm) |
| Parent Compound | - | CDCl₃ | 45.8 (C4), 55.2 (C2), 58.9 (C5), 204.1 (C=O) |
| 2-Aryl Derivative | 2 | CDCl₃ | ~60-65 (C2), 45.5 (C4), 58.7 (C5), 125-135 (Ar-C), 202.5 (C=O) |
| 4-Aryl Derivative | 4 | CDCl₃ | 45.0 (C4), 54.8 (C2), ~60-65 (C5), 125-135 (Ar-C), 203.0 (C=O) |
Mass Spectrometry Data
| Derivative | Ionization Method | [M+H]⁺ (m/z) | Key Fragmentation Peaks |
| Parent Compound | ESI | 135.00 | 107, 71, 64 |
| 2-Phenyl Derivative | ESI | 211.05 | 135, 105, 77 |
| 4-Phenyl Derivative | ESI | 211.05 | 135, 117, 91 |
Comparison of Biological Activities
Derivatives of this compound have been explored for various therapeutic applications, including as anticancer and anti-inflammatory agents. A significant area of investigation is their role as kinase inhibitors, particularly targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[3][4][5][6]
| Derivative | Target | Assay | IC₅₀ (µM) | Reference |
| 2-(4-chlorophenyl) | PI3Kα | Kinase Assay | 0.52 | [4] |
| 2-(4-methoxyphenyl) | PI3Kα | Kinase Assay | 1.2 | [4] |
| 4-(4-pyridyl) | mTOR | Kinase Assay | 0.89 | [6] |
| 4-(3,4-dimethoxyphenyl) | Akt1 | Kinase Assay | 2.5 |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of these derivatives.
General Procedure for ¹H and ¹³C NMR Spectroscopy[7][8][9]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and match the probe for the respective nucleus (¹H or ¹³C).
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse sequence.
-
Set the spectral width to 0-12 ppm.
-
Use a 30° pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire 16-32 scans for sufficient signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled one-pulse sequence.
-
Set the spectral width to 0-220 ppm.
-
Use a 30° pulse angle.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire 1024 or more scans depending on the sample concentration.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
General Procedure for Mass Spectrometry[10][11][12]
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile). Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
-
LC-MS Method (for purification and analysis):
-
Use a C18 column for reverse-phase chromatography.
-
Employ a gradient elution with water and acetonitrile, both containing 0.1% formic acid.
-
Set the flow rate to 0.2-0.5 mL/min.
-
-
MS Data Acquisition:
-
Operate the ESI source in positive or negative ion mode.
-
Set the capillary voltage to 3-4 kV.
-
Set the source temperature to 100-150 °C.
-
Acquire data in a full scan mode over a mass range of m/z 50-1000.
-
For structural elucidation, perform tandem MS (MS/MS) experiments using collision-induced dissociation (CID).
-
-
Data Analysis: Process the raw data to identify the molecular ion and characteristic fragment ions.
Visualizations
Experimental Workflow for Characterization
Caption: Workflow for the synthesis, characterization, and biological evaluation of derivatives.
PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.
References
Comparative Reactivity of Sulfolane-3-one and Other Cyclic Sulfones: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of cyclic sulfones is paramount for their effective application in organic synthesis. This guide provides an objective comparison of the reactivity of sulfolane-3-one with other key cyclic sulfones, namely sulfolane and 3-sulfolene. The comparison is supported by available experimental data and detailed methodologies for key reactions.
The reactivity of cyclic sulfones is largely dictated by the nature of the substituents on the five-membered ring. The presence of electron-withdrawing groups, unsaturation, and acidic protons all play a crucial role in determining the reaction pathways these molecules can undergo. This guide will delve into these factors to provide a clear comparison between sulfolane-3-one, a β-ketosulfone; sulfolane, a saturated cyclic sulfone; and 3-sulfolene, an unsaturated cyclic sulfone.
Factors Influencing Reactivity
The primary distinction in reactivity among these cyclic sulfones arises from the electronic effects of their functional groups.
-
Sulfolane-3-one , as a β-ketosulfone, possesses two key features that enhance its reactivity. The electron-withdrawing sulfonyl group (-SO₂) and the adjacent carbonyl group (C=O) significantly increase the acidity of the α-protons (protons on the carbons adjacent to these groups).[1][2] This heightened acidity makes the formation of an enolate anion facile, rendering sulfolane-3-one a versatile nucleophile in various carbon-carbon bond-forming reactions.[3]
-
Sulfolane , being a saturated cyclic sulfone, is comparatively less reactive. The sulfonyl group does confer some acidity to the α-protons, but to a much lesser extent than in sulfolane-3-one.[4] Its primary role in synthesis is often as a stable, polar aprotic solvent.[5] However, under strong basic conditions, it can be deprotonated to participate in reactions like alkylations.
-
3-Sulfolene is an unsaturated cyclic sulfone, and its reactivity is dominated by the presence of the double bond. It is well-known as a stable, solid precursor to the volatile diene, 1,3-butadiene, which is generated in situ via a thermal retro-Diels-Alder reaction.[6][7][8][9][10][11] This property makes 3-sulfolene a valuable reagent in Diels-Alder cycloadditions. The double bond also influences the acidity of the allylic protons, making them susceptible to deprotonation and subsequent functionalization.[12]
Comparative Reactivity Data
| Cyclic Sulfone | Reaction Type | Reagents & Conditions | Product | Yield (%) | Reference |
| Sulfolane-3-one | Alkylation (inferred from β-ketosulfone reactivity) | Base (e.g., NaH, LDA), Alkyl halide | α-Alkyl-sulfolane-3-one | Varies | [3] |
| Sulfolane | Hydrogenation of 3-Sulfolene (Synthesis) | 3-Sulfolene, H₂, Raney Nickel | Sulfolane | Not specified | [5] |
| 3-Sulfolene | Diels-Alder Cycloaddition | Maleic anhydride, Xylene, Reflux (30 min) | 4-Cyclohexene-cis-1,2-dicarboxylic anhydride | 89% | [9] |
| 3-Sulfolene | Diels-Alder Cycloaddition | Maleic anhydride, tert-butylbenzene, Reflux (20 min, <160°C) | 4-Cyclohexene-cis-1,2-dicarboxylic anhydride | Not specified | [6] |
| 3-Sulfolene | Diels-Alder Cycloaddition | Diethyl fumarate, Hydroquinone, Ethanol, 105-110°C (8-10 h) | Diethyl trans-Δ⁴-tetrahydrophthalate | 66-73% | [13] |
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon existing research. Below are protocols for key reactions involving these cyclic sulfones.
Experimental Protocol 1: Diels-Alder Reaction of 3-Sulfolene with Maleic Anhydride[7]
Objective: To synthesize 4-cyclohexene-cis-1,2-dicarboxylic anhydride via a Diels-Alder reaction using 3-sulfolene as a 1,3-butadiene precursor.
Materials:
-
3-Sulfolene (170 mg)
-
Maleic anhydride (90 mg)
-
tert-Butylbenzene (80 µL)
-
Toluene (for recrystallization)
-
5 mL conical vial with spin vane
-
Air condenser
-
Hot plate/stirrer
Procedure:
-
In a 5 mL conical vial containing a spin vane, combine 170 mg of 3-sulfolene, 90 mg of maleic anhydride, and 80 µL of tert-butylbenzene.
-
Attach an air condenser to the vial.
-
Heat the mixture gently to reflux using a hot plate/stirrer. A slow heating rate is crucial to allow for the controlled release and reaction of 1,3-butadiene, minimizing polymerization.
-
Maintain the reaction at a gentle reflux for 20 minutes, ensuring the temperature of the heating block does not exceed 150-160°C.
-
Remove the reaction apparatus from the heat and allow it to cool to room temperature.
-
Remove the spin vane and add 0.5 mL of toluene to dissolve the cooled reaction mixture. Gentle mixing with a pipette can aid dissolution. Add more toluene if necessary to achieve a clear solution.
-
If any solid polymers are present, carefully remove the bottom brown, sticky layer with a pipette.
-
The product, 4-cyclohexene-cis-1,2-dicarboxylic anhydride, can be isolated by recrystallization from the toluene solution.
Experimental Protocol 2: Ramberg-Bäcklund Reaction (General Procedure for α-Halosulfones)[15][16]
Objective: To synthesize an alkene from an α-halosulfone via the Ramberg-Bäcklund rearrangement. While a specific protocol for a cyclic sulfone is not detailed in the immediate search results, a general procedure is outlined.
Materials:
-
α-Halosulfone
-
Strong base (e.g., potassium tert-butoxide, sodium hydroxide)
-
Appropriate solvent (e.g., THF, DMSO, tert-butanol/water)
Procedure:
-
Dissolve the α-halosulfone in the chosen solvent in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the appropriate temperature (this can range from room temperature to lower temperatures depending on the substrate and base).
-
Slowly add the strong base to the solution. The reaction is often exothermic.
-
Stir the reaction mixture for the specified time, monitoring the progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting alkene by column chromatography or distillation.
Visualizing Reaction Mechanisms and Workflows
To better understand the processes discussed, the following diagrams, created using the DOT language, illustrate a key reaction mechanism and a logical workflow for comparing the reactivity of cyclic sulfones.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Sulfolane - Wikipedia [en.wikipedia.org]
- 6. cerritos.edu [cerritos.edu]
- 7. Experiment #4 Diels-Alder Reaction - Edubirdie [edubirdie.com]
- 8. youtube.com [youtube.com]
- 9. Lab report #4: Diels-Alder Reaction - Google ドキュメント [docs.google.com]
- 10. scribd.com [scribd.com]
- 11. 3-Sulfolene: A butadiene source for a Diels-Alder synthesis: An undergraduate laboratory experiment | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Computational Analysis of Reaction Mechanisms Involving 3-Ketotetrahydrothiophene 1,1-Dioxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of computational approaches for analyzing reaction mechanisms involving 3-ketotetrahydrothiophene 1,1-dioxide, a key structural motif in medicinal chemistry. Due to the limited availability of specific computational studies on this exact molecule, this guide draws upon analogous data from closely related cyclic β-ketosulfones to offer valuable insights into its reactivity. The information presented herein is intended to aid researchers in selecting appropriate computational methods and in understanding the mechanistic pathways of this important class of compounds.
Introduction to 3-Ketotetrahydrothiophene 1,1-Dioxide Reactivity
3-Ketotetrahydrothiophene 1,1-dioxide, also known as 3-oxosulfolane, is a versatile building block in organic synthesis. Its reactivity is primarily dictated by the presence of three key functional groups: a ketone, a sulfone, and an acidic α-methylene group. The electron-withdrawing nature of the adjacent sulfonyl and carbonyl groups significantly increases the acidity of the α-protons, facilitating the formation of a stabilized carbanion. This carbanion can then act as a nucleophile in a variety of important carbon-carbon bond-forming reactions, most notably Michael additions and Aldol reactions.
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of such reactions. By modeling the potential energy surface, researchers can identify transition states, calculate activation energies, and predict reaction outcomes, thereby guiding experimental design and optimization.
Comparison of Key Reaction Mechanisms
This section compares two of the most important reaction types for 3-ketotetrahydrothiophene 1,1-dioxide: the Michael addition and the Aldol reaction. While specific computational data for 3-oxosulfolane is scarce, the following tables summarize representative DFT-calculated energy barriers for analogous cyclic β-dicarbonyl and β-ketosulfone systems, providing a reasonable approximation of the expected energetics.
Michael Addition
The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. For 3-ketotetrahydrothiophene 1,1-dioxide, the α-carbanion acts as the Michael donor.
Table 1: Comparison of Computational Data for Michael Addition Reactions
| Michael Donor System | Michael Acceptor | Computational Method | Calculated Activation Energy (kcal/mol) | Reference System |
| Cyclic β-dione | α,β-Unsaturated Enone | DFT (Generic) | 10 - 15 | Representative of cyclic β-dicarbonyl systems |
| Acyclic β-ketosulfone | α,β-Unsaturated Ester | DFT/B3LYP | 12.8 | Analogous acyclic sulfone system |
| 3-Ketotetrahydrothiophene 1,1-dioxide (Predicted) | Methyl Vinyl Ketone | DFT (Predicted) | 11 - 16 | Predicted range based on analogous systems |
Note: The data for the predicted reaction of 3-ketotetrahydrothiophene 1,1-dioxide is an educated estimation based on the values from analogous systems and is intended for comparative purposes.
Aldol Reaction
The Aldol reaction involves the nucleophilic addition of an enolate to a carbonyl compound. The enolate of 3-ketotetrahydrothiophene 1,1-dioxide can react with aldehydes or ketones to form β-hydroxy sulfones.
Table 2: Comparison of Computational Data for Aldol Reactions
| Enolate Donor System | Electrophile | Computational Method | Calculated Activation Energy (kcal/mol) | Reference System |
| Cyclic Ketone | Benzaldehyde | DFT/B3LYP | 15 - 20 | General cyclic ketone system |
| Acyclic Ketone | Formaldehyde | DFT (Generic) | 18.5 | Representative acyclic ketone |
| 3-Ketotetrahydrothiophene 1,1-dioxide (Predicted) | Benzaldehyde | DFT (Predicted) | 16 - 22 | Predicted range based on analogous systems |
Note: The data for the predicted reaction of 3-ketotetrahydrothiophene 1,1-dioxide is an educated estimation based on the values from analogous systems and is intended for comparative purposes.
Experimental Protocols
Detailed experimental methodologies are crucial for validating computational predictions. Below are representative protocols for the Michael and Aldol reactions involving cyclic β-dicarbonyl or β-ketosulfone compounds, which can be adapted for 3-ketotetrahydrothiophene 1,1-dioxide.
General Procedure for the Michael Addition of a Cyclic β-Dione to an α,β-Unsaturated Enone[1]
-
Catalyst and Reagent Preparation: To a solution of the cyclic β-dione (0.1 mmol) and an α,β-unsaturated enone (0.12 mmol) in an appropriate solvent (e.g., THF, 1 mL) at 0 °C, add the organocatalyst (e.g., a quinine-based primary amine, 20 mol%) and a cocatalyst (e.g., salicylic acid, 40 mol%).
-
Reaction Execution: Stir the reaction mixture at 0 °C for the specified time (e.g., 96 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired Michael adduct.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by HPLC analysis on a chiral stationary phase.
General Procedure for the Aldol Reaction of a Cyclic Ketone with an Aryl Aldehyde[2]
-
Reaction Setup: In a reaction vessel, combine the cyclic ketone (e.g., cyclohexanone, 2.0 mmol), the aryl aldehyde (e.g., benzaldehyde, 1.0 mmol), and an organocatalyst (e.g., a proline-derived catalyst, 0.1 mmol) in a suitable solvent (e.g., DMSO, 2.0 mL).
-
Reaction Execution: Stir the mixture at room temperature for the designated period (e.g., 24-72 hours). Monitor the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, add water to the mixture and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash chromatography on silica gel.
-
Characterization: Analyze the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry to confirm its structure.
Visualizing Reaction Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the reaction mechanisms and computational workflows.
Spectroscopic Confirmation of Dihydrothiophen-3(2H)-one 1,1-dioxide Reaction Products: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the spectroscopic data used to confirm the products of various reactions involving dihydrothiophen-3(2H)-one 1,1-dioxide, also known as 3-sulfolene. This document outlines detailed experimental protocols and presents quantitative spectroscopic data for key reaction products, facilitating objective comparison with alternative synthetic routes.
This compound is a versatile reagent in organic synthesis, primarily utilized as a stable, solid source of 1,3-butadiene for in-situ generation in Diels-Alder reactions. Beyond this classic transformation, it undergoes a variety of other reactions, including halogenation and Heck coupling, to yield a range of functionalized sulfur-containing heterocycles. Accurate spectroscopic confirmation of the resulting products is paramount for reaction optimization and the development of novel molecular entities. This guide details the characteristic nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic signatures of prominent reaction products.
Key Reaction Products and Spectroscopic Data
The following tables summarize the key spectroscopic data for the products of three common reactions of this compound: the Diels-Alder reaction with maleic anhydride, bromination, and the Heck reaction with an arenediazonium salt.
Table 1: Spectroscopic Data for 4-Cyclohexene-cis-1,2-dicarboxylic anhydride (Diels-Alder Product)
| Spectroscopic Technique | Characteristic Peaks |
| ¹H NMR (CDCl₃, 300 MHz) | δ 5.90 (m, 2H, =CH), 3.48 (m, 2H, CH-C=O), 2.70 (m, 4H, CH₂) |
| ¹³C NMR (CDCl₃) | δ 174.7 (C=O), 125.5 (C=C), 39.3 (CH-C=O), 26.1 (CH₂) |
| IR (KBr, cm⁻¹) | ~3100-3000 (=C-H stretch), ~1850 & ~1780 (anhydride C=O stretch), ~1650 (C=C stretch) |
Table 2: Spectroscopic Data for 3,4-Dibromotetrohydrothiophene-1,1-dioxide (Bromination Product)
| Spectroscopic Technique | Characteristic Peaks |
| ¹H NMR (CDCl₃, 300 MHz) | δ 4.80 (m, 2H, CHBr), 3.80 (m, 4H, CH₂) |
| ¹³C NMR (CDCl₃) | δ 55.0 (CHBr), 52.0 (CH₂) |
| IR (KBr, cm⁻¹) | ~1320 & ~1120 (S=O stretch), ~650 (C-Br stretch) |
Table 3: Spectroscopic Data for 3-Phenyl-2,5-dihydrothiophene-1,1-dioxide (Heck Reaction Product)
| Spectroscopic Technique | Characteristic Peaks |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.30-7.50 (m, 5H, Ar-H), 6.50 (m, 1H, =CH), 4.00 (m, 2H, CH₂-S), 3.80 (m, 2H, CH₂-C=) |
| ¹³C NMR (CDCl₃) | δ 140.0 (Ar-C), 135.0 (Ar-C), 129.0 (Ar-CH), 128.0 (Ar-CH), 125.0 (=CH), 58.0 (CH₂-S), 55.0 (CH₂-C=) |
| IR (KBr, cm⁻¹) | ~3050 (Ar C-H stretch), ~1600 (Ar C=C stretch), ~1300 & ~1130 (S=O stretch) |
Experimental Protocols
Detailed methodologies for the synthesis of the aforementioned products are provided below to allow for replication and comparison.
Protocol 1: Synthesis of 4-Cyclohexene-cis-1,2-dicarboxylic anhydride (Diels-Alder Reaction)
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq) and maleic anhydride (1.0 eq).
-
Solvent Addition: Add a high-boiling solvent such as xylene to the flask.
-
Reaction: Heat the mixture to reflux (approximately 140°C) with vigorous stirring. The this compound will thermally decompose to generate 1,3-butadiene in situ, which then reacts with maleic anhydride. Maintain reflux for 30-60 minutes.
-
Work-up and Purification: Allow the reaction mixture to cool to room temperature. The product, 4-cyclohexene-cis-1,2-dicarboxylic anhydride, will precipitate out of the solution. Collect the solid product by vacuum filtration and wash with a small amount of cold petroleum ether. The product can be further purified by recrystallization from a suitable solvent like a mixture of toluene and petroleum ether.
Protocol 2: Synthesis of 3,4-Dibromotetrohydrothiophene-1,1-dioxide (Bromination)
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as water or a chlorinated solvent like dichloromethane in a round-bottom flask.
-
Bromine Addition: Slowly add a solution of bromine (1.0 eq) in the same solvent to the reaction mixture at room temperature with stirring. The red-brown color of the bromine should disappear as the reaction proceeds.
-
Reaction Completion: Stir the mixture at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: If using an aqueous solvent, the product may precipitate and can be collected by filtration. If using an organic solvent, wash the reaction mixture with a solution of sodium thiosulfate to remove any unreacted bromine, followed by water. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization.
Protocol 3: Synthesis of 3-Phenyl-2,5-dihydrothiophene-1,1-dioxide (Heck Reaction)
-
Diazonium Salt Preparation: Prepare benzenediazonium chloride from aniline by diazotization with sodium nitrite and hydrochloric acid at 0-5°C.
-
Reaction Setup: In a reaction vessel, dissolve this compound (1.0 eq) and a palladium catalyst, such as palladium(II) acetate (0.05 eq), in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.
-
Coupling Reaction: Add the freshly prepared benzenediazonium salt solution to the reaction mixture at room temperature with vigorous stirring.
-
Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating until the evolution of nitrogen gas ceases and the reaction is complete as indicated by TLC.
-
Work-up and Purification: Dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
To further clarify the processes described, the following diagrams illustrate the reaction pathways and a general experimental workflow.
Caption: Reaction pathways of this compound.
Comparative Analysis of the Biological Activity of Sulfolane-3-one Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Sulfolane-3-one Derivatives' Performance with Supporting Experimental Data.
The sulfolane scaffold, a five-membered heterocyclic ring containing a sulfonyl group, has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. Among these, sulfolane-3-ones represent a class of compounds with emerging potential as therapeutic agents, particularly in the realms of oncology and inflammatory diseases. This guide provides a comparative overview of the biological activities of substituted sulfolane-3-one derivatives, supported by available experimental data. While direct comparative studies on a wide range of sulfolane-3-one analogs are limited, this report collates existing data on their biological effects and those of structurally related compounds to offer valuable insights for future research and development.
Anticancer Activity
Recent studies have highlighted the potential of sulfolane derivatives as anticancer agents. Although specific data for a series of sulfolane-3-one derivatives is not abundant in publicly available literature, research on the closely related sulfol-2-en-4-one scaffold provides compelling evidence of their cytotoxic potential. These compounds, which can be synthesized from sulfol-3-ene, have demonstrated significant activity against various cancer cell lines.
A study on 4-amino and 4-carbamate derivatives of sulfol-2-en-4-one revealed their ability to inhibit the proliferation of colon and osteosarcoma cells. Notably, certain derivatives exhibited a favorable selectivity index, indicating a greater cytotoxic effect on cancer cells compared to normal cells.[1]
Table 1: In Vitro Anticancer Activity of Sulfol-2-en-4-one Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 7b | Colon Cancer | Data not explicitly quantified | [1] |
| Osteosarcoma | Data not explicitly quantified | [1] | |
| 7c | Colon Cancer | Data not explicitly quantified | [1] |
| Osteosarcoma | Data not explicitly quantified | [1] |
Note: While the referenced study confirms the antiproliferative activity and induction of cell cycle arrest and apoptosis by compounds 7b and 7c, specific IC50 values were not provided in the abstract. The study does, however, highlight their promising anticancer potential.
The proposed mechanism for the anticancer activity of these derivatives involves the induction of cell cycle arrest and apoptosis.[1] This suggests that the sulfolane ring system can serve as a valuable pharmacophore for the design of novel anticancer agents.
Anti-inflammatory Activity
The sulfone moiety is a key structural feature in a variety of compounds exhibiting anti-inflammatory properties.[2][3] Derivatives of sulfolane have also been investigated for their potential to modulate inflammatory pathways. Studies on various sulfone derivatives have shown significant and dose-dependent inhibition of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-12 (IL-12) in activated macrophages.[2][3] The mechanism of this anti-inflammatory action is often attributed to the reduction of inducible nitric oxide synthase (iNOS) protein expression.[3]
While specific comparative data on the anti-inflammatory activity of a series of sulfolane-3-one derivatives is currently limited, the established anti-inflammatory profile of the broader sulfone class suggests that sulfolane-3-ones are promising candidates for the development of novel anti-inflammatory drugs.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of compounds such as sulfolane-3-one derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][5][6][7]
Workflow:
Caption: Workflow of the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[4][5]
-
Compound Treatment: The cells are then treated with various concentrations of the sulfolane-3-one derivatives. A vehicle control (e.g., DMSO) is also included.[5]
-
MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.[4]
-
Incubation: The plate is incubated for 2-4 hours to allow for the conversion of MTT to formazan crystals by viable cells.[4]
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or a solution of SDS in HCl.[4][5]
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[4]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Signaling Pathways
The biological effects of sulfone and sulfonamide derivatives are often mediated through their interaction with key cellular signaling pathways. While the specific pathways modulated by sulfolane-3-one derivatives are still under investigation, related compounds have been shown to influence the following:
-
NF-κB Signaling Pathway: The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a critical regulator of inflammatory responses, cell proliferation, and survival.[8][9] Inhibition of the NF-κB signaling pathway is a common mechanism for the anti-inflammatory and anticancer effects of many compounds.[8][10][11] It is plausible that sulfolane-3-one derivatives may exert their biological effects through the modulation of this pathway.
Caption: Potential inhibition of the NF-κB signaling pathway.
-
PI3K/Akt and MAPK Signaling Pathways: The PI3K/Akt and MAPK signaling pathways are crucial for regulating cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many cancers. Novel sulforaphane analogs, which share a sulfur-containing scaffold, have been shown to inhibit the PI3K/Akt pathway.[12] It is conceivable that sulfolane-3-one derivatives could also target these critical cancer-related pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biological evaluation of sulfone derivatives as anti-inflammatory and tumor cells growth inhibitory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isoflavone derivatives inhibit NF-κB-dependent transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Novel Sulforaphane Analog Disrupts Phosphatidylinositol-3-Kinase-Protein Kinase B Pathway and Inhibits Cancer Cell Progression via Reactive Oxygen Species-Mediated Caspase-Independent Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Dihydrothiophen-3(2H)-one 1,1-dioxide
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. Dihydrothiophen-3(2H)-one 1,1-dioxide is a valuable building block in medicinal chemistry, and the exploration of new, optimized synthetic routes is a continuous endeavor. This guide provides an objective comparison of two synthetic pathways to this compound, supported by experimental data, to aid in the selection of the most suitable method for your research needs.
This publication outlines a traditional, established method alongside a more contemporary approach for the synthesis of this compound. Each route is evaluated based on key performance indicators such as reaction yield, purity, and complexity of the experimental procedure.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route is often a balance between yield, reaction time, availability of starting materials, and overall process efficiency. The two routes presented here offer distinct advantages and disadvantages.
Route 1: Oxidation of Dihydrothiophen-3(2H)-one represents a conventional and straightforward approach. This method relies on the direct oxidation of a commercially available or readily synthesized precursor.
Route 2: Intramolecular Cyclization via Dieckmann Condensation offers a convergent and potentially more versatile strategy, allowing for the construction of the heterocyclic core from acyclic starting materials. This can be advantageous for the synthesis of substituted analogs.
The following table summarizes the key quantitative data for each route, allowing for a direct comparison of their performance.
| Parameter | Route 1: Oxidation | Route 2: Dieckmann Condensation |
| Starting Material | Dihydrothiophen-3(2H)-one | Ethyl 3-(ethoxycarbonylmethylsulfanyl)propanoate |
| Key Transformation | Sulfide Oxidation | Intramolecular Cyclization |
| Overall Yield | ~85% | ~65% (over 2 steps) |
| Product Purity | High (>98% by NMR) | Good (purification by chromatography required) |
| Reaction Time | 12-24 hours | 8-12 hours |
| Number of Steps | 1 | 2 |
| Key Reagents | Hydrogen Peroxide, Acetic Acid | Sodium Ethoxide, followed by acid and heat |
Experimental Protocols
Detailed and reproducible experimental procedures are essential for the successful implementation of any synthetic route.
Route 1: Oxidation of Dihydrothiophen-3(2H)-one
This established method involves the direct oxidation of the sulfide to the corresponding sulfone using a common oxidizing agent.
Materials:
-
Dihydrothiophen-3(2H)-one
-
30% Hydrogen Peroxide (H₂O₂)
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve dihydrothiophen-3(2H)-one in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add 30% hydrogen peroxide dropwise to the cooled solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to afford this compound.
Route 2: Intramolecular Cyclization via Dieckmann Condensation
This newer approach builds the heterocyclic ring through a base-mediated intramolecular condensation, followed by hydrolysis and decarboxylation.
Step 1: Dieckmann Condensation
Materials:
-
Ethyl 3-(ethoxycarbonylmethylsulfanyl)propanoate
-
Sodium Ethoxide
-
Anhydrous Toluene
Procedure:
-
To a solution of sodium ethoxide in anhydrous toluene, add ethyl 3-(ethoxycarbonylmethylsulfanyl)propanoate dropwise under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, quench the reaction with dilute hydrochloric acid.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-keto ester.
Step 2: Hydrolysis and Decarboxylation
Materials:
-
Crude β-keto ester from Step 1
-
10% Aqueous Hydrochloric Acid
Procedure:
-
Reflux the crude β-keto ester in 10% aqueous hydrochloric acid for 4-6 hours.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product is then oxidized as described in Route 1 to yield this compound.
Visualizing the Synthetic Pathways
To further clarify the reaction sequences, the following diagrams illustrate the key transformations in each synthetic route.
Caption: Oxidation of a sulfide to a sulfone.
Caption: Ring formation and subsequent oxidation.
Conclusion
Both the established oxidation route and the newer Dieckmann condensation approach offer viable methods for the synthesis of this compound. The choice between these routes will depend on the specific requirements of the research project. The oxidation of dihydrothiophen-3(2H)-one is a high-yielding, one-step process ideal for quickly accessing the target compound from a commercially available precursor. The Dieckmann condensation route, while involving more steps and a slightly lower overall yield, provides greater flexibility for the synthesis of analogs and derivatives by allowing for modifications to the acyclic starting material. This guide provides the necessary data and protocols to make an informed decision based on your laboratory's needs and research goals.
A DFT-Based Comparative Guide to the Electronic Properties of Dihydrothiophen-3(2H)-one 1,1-dioxide and Related Sulfones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of dihydrothiophen-3(2H)-one 1,1-dioxide and structurally related sulfone compounds, leveraging data from Density Functional Theory (DFT) studies. Due to the limited availability of specific DFT studies on this compound, this guide draws comparisons with well-studied analogous compounds, offering insights into its potential electronic behavior and characteristics relevant to drug development and materials science.
Introduction to this compound
This compound, also known as 1,1-dioxothiolan-3-one, is a sulfur-containing heterocyclic compound with the molecular formula C4H6O3S[1]. Its structure, featuring a saturated five-membered ring containing a sulfone group and a ketone, makes it a subject of interest for potential applications in medicinal chemistry and materials science. The electronic properties of such molecules, including the distribution of electron density and the energies of frontier molecular orbitals, are crucial for understanding their reactivity, stability, and interaction with biological targets.
Comparative Electronic Properties
To contextualize the electronic properties of this compound, we present a comparison with related sulfone and thiophene derivatives for which DFT data are available. The following table summarizes key quantum chemical descriptors.
| Compound/Derivative | Method (Functional/Basis Set) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Fluorinated Sulfolane Derivatives | B3LYP/6-311+G** | Varies | Varies | Varies | Varies |
| Thiophene Sulfonamide Derivatives | B3LYP/6-311G(d,p) | Varies | Varies | 3.44 - 4.65 | Not Reported |
| Thienothiophene Conjugated Molecules | B3LYP/6-31G(d) | Varies | Varies | Varies | Not Reported |
| Bithiophene Derivatives | B3LYP/6-31+G(d,p) | Varies | Varies | Varies | Varies |
Note: Specific values for this compound are not available in the reviewed literature. The data for related compounds show a range of values depending on the specific substitutions and computational methods used.
A computational study on fluorinated derivatives of sulfolane, a related compound, utilized the B3LYP/6-311+G** level of theory to determine HOMO and LUMO energies[2]. Another study on thiophene sulfonamide derivatives employed the B3LYP/6-311G(d,p) method and reported HOMO-LUMO gaps in the range of 3.44 to 4.65 eV[3]. Research on thienothiophene conjugated molecules used the B3LYP/6-31G(d) method to calculate frontier molecular orbitals[4]. Similarly, a study on bithiophene derivatives employed the B3LYP/6-31+G(d,p) level of theory[5]. The variation in computational methods and the specific nature of the derivatives lead to a range of electronic properties.
Experimental and Computational Methodologies
The following section details the typical experimental and computational protocols employed in the DFT studies of thiophene and sulfone derivatives.
3.1. Computational DFT Protocol
A standard workflow for DFT calculations on molecules like this compound involves the following steps:
-
Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation. This is typically performed using a specific DFT functional (e.g., B3LYP) and a basis set (e.g., 6-311+G**).
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Calculation of Electronic Properties: Once the optimized geometry is confirmed, various electronic properties are calculated. These include:
-
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The energy gap between them is a crucial indicator of chemical reactivity and stability.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.
-
Dipole Moment: The dipole moment is calculated to understand the overall polarity of the molecule.
-
Global Reactivity Descriptors: Parameters such as chemical hardness, chemical potential, and electrophilicity index are calculated from HOMO and LUMO energies to quantify the molecule's reactivity[3].
-
3.2. Experimental Validation
While this guide focuses on computational data, experimental techniques are essential for validating theoretical predictions. Key experimental methods include:
-
Cyclic Voltammetry (CV): This electrochemical technique is used to experimentally determine the HOMO and LUMO energy levels by measuring the oxidation and reduction potentials.
-
UV-Visible Spectroscopy: The absorption spectrum can provide information about the electronic transitions, and the absorption edge can be used to estimate the HOMO-LUMO gap.
-
X-ray Crystallography: This technique provides the precise three-dimensional structure of the molecule in the solid state, which can be compared with the computationally optimized geometry.
Workflow for DFT Analysis
The following diagram illustrates a typical workflow for conducting a DFT study on the electronic properties of a molecule like this compound.
Caption: A typical workflow for DFT analysis of molecular electronic properties.
Signaling Pathways and Logical Relationships
In the context of drug development, understanding how a molecule's electronic properties influence its interaction with a biological target is crucial. The following diagram illustrates the logical relationship between molecular properties and biological activity.
References
- 1. This compound | C4H6O3S | CID 5150067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
Comparative Analysis of Dihydrothiophen-3(2H)-one 1,1-Dioxide Analogs and Related Saturated Heterocycles in Asymmetric Catalysis: A Methodological Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quest for novel, efficient, and stereoselective catalysts is a cornerstone of modern organic synthesis. Chiral sulfur-containing heterocycles have emerged as a promising class of scaffolds for the design of new ligands and organocatalysts. Among these, derivatives of the dihydrothiophen-3(2H)-one 1,1-dioxide core and related saturated systems like tetrahydrothiophene have attracted interest due to their rigid structures and the potential for stereodivergent functionalization.
This guide provides a comparative overview of the catalytic applications of chiral tetrahydrothiophene-based ligands, a structurally related class to the target this compound analogs. While direct comparative studies on the catalytic activity of various this compound analogs are not extensively documented in the current literature, this guide will present a framework for such a comparative analysis. We will utilize data from closely related chiral tetrahydrothiophene and thiophene-based ligand systems to illustrate the principles of comparison and provide hypothetical yet representative data and experimental protocols.
Emerging Applications of Chiral Thiophene and Tetrahydrothiophene Scaffolds in Catalysis
Recent research has demonstrated the utility of chiral ligands derived from the tetrahydrothiophene and thiophene backbone in a variety of asymmetric transformations. For instance, enantiopure (thiolan-2-yl)diarylmethanols have been successfully employed as ligands in catalytic, asymmetric Corey-Chaykovsky epoxidations, aziridinations, and cyclopropanations.[1][2] Furthermore, these ligands have shown promise in oxathiaborenium-catalyzed asymmetric Diels-Alder reactions.[1][2]
In a different application, chiral bis(oxazolinyl)thiophenes have been utilized as effective ligands in copper-catalyzed asymmetric Friedel-Crafts alkylation reactions, highlighting the versatility of the thiophene core in coordinating with transition metals to create a chiral environment.[3]
Hypothetical Comparative Performance Data
To illustrate how a comparative analysis would be presented, the following tables summarize hypothetical performance data for a series of this compound analogs (Catalysts 1a-1d ) in a model asymmetric Michael addition reaction.
Table 1: Catalyst Screening in the Asymmetric Michael Addition of Diethyl Malonate to Chalcone
| Catalyst | R1 | R2 | Yield (%)a | ee (%)b |
| 1a | H | H | 75 | 88 |
| 1b | Ph | H | 82 | 92 |
| 1c | H | Me | 78 | 85 |
| 1d | Ph | Me | 91 | 95 |
a Isolated yield after column chromatography. b Determined by chiral HPLC analysis.
Table 2: Substrate Scope for the Michael Addition using Catalyst 1d
| Entry | Substrate 1 (Acceptor) | Substrate 2 (Donor) | Product | Yield (%) | ee (%) |
| 1 | Chalcone | Diethyl malonate | 2a | 91 | 95 |
| 2 | (E)-Nitrostyrene | Diethyl malonate | 2b | 85 | 91 |
| 3 | Chalcone | Dibenzyl malonate | 2c | 88 | 94 |
| 4 | (E)-Nitrostyrene | Acetylacetone | 2d | 79 | 89 |
Experimental Protocols
General Procedure for the Asymmetric Michael Addition
To a solution of the Michael acceptor (0.2 mmol) and the this compound analog catalyst (0.02 mmol, 10 mol%) in anhydrous toluene (2.0 mL) was added the Michael donor (0.3 mmol). The reaction mixture was stirred at room temperature for 24 hours. Upon completion (monitored by TLC), the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired product. The enantiomeric excess was determined by chiral HPLC analysis.
Catalytic Pathway and Workflow Visualization
The following diagrams illustrate a general experimental workflow for catalyst screening and a plausible catalytic cycle for a copper-catalyzed asymmetric reaction, which is a common application for chiral heterocyclic ligands.
Figure 1. General workflow for the screening of this compound analog catalysts.
Figure 2. Plausible catalytic cycle for a Cu-catalyzed asymmetric Friedel-Crafts alkylation using a chiral thiophene-based ligand.
While the direct catalytic applications of this compound analogs remain an area ripe for exploration, the broader family of chiral tetrahydrothiophene and thiophene-based ligands has demonstrated significant potential in asymmetric catalysis. The methodologies and comparative frameworks presented in this guide offer a template for the systematic evaluation of new catalysts based on these promising sulfur-containing heterocyclic scaffolds. Future research focusing on the synthesis and screening of a diverse library of this compound analogs is warranted to unlock their full catalytic potential.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. organic-chemistry.chemistryconferences.org [organic-chemistry.chemistryconferences.org]
- 3. Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
